molecular formula C6H2BrF3OS B1342045 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone CAS No. 34773-51-8

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1342045
CAS No.: 34773-51-8
M. Wt: 259.05 g/mol
InChI Key: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (CAS 34773-51-8) is a high-purity brominated trifluoroacetyl thiophene serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . This compound, with a molecular formula of C6H2BrF3OS and a molecular weight of 259.05 g/mol, is characterized by its exact mass of 257.89600 and a Canonical SMILES of C1=C(SC(=C1)Br)C(=O)C(F)(F)F . Its structure incorporates both a bromine atom and a trifluoromethyl ketone group on a thiophene heterocycle, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound extensively in life science and medicinal chemistry, where it has been employed as a key precursor in the synthesis of HCV protease inhibitors, illustrating its role in the development of novel therapeutic agents . As a liquid with a boiling point of approximately 254.6 °C at 760 mmHg and a density of 1.811 g/cm³, it requires specific storage conditions to maintain stability and is recommended to be kept in a dry, sealed place, protected from light and under an inert atmosphere at 2-8°C . The compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin, eye, and respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMOQHVZCMIYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601573
Record name 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34773-51-8
Record name 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and generalized experimental protocols for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated ketone derivative of thiophene. Its trifluoromethyl group and bromine atom impart unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The presence of both trifluoromethyl and trichlorophenyl groups in similar structures provides unique reactivity, making them versatile for creating complex organic molecules.[2]

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
CAS Number 34773-51-8 [3][4][5]
Molecular Formula C₆H₂BrF₃OS [3][4][6]
Molecular Weight 259.04 g/mol [3][6]
MDL Number MFCD07380810 [3][5]
Synonyms 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one, 2-Bromo-5-trifluoroacetylthiophene, 5-bromo-2-trifluoroacetylthiophene [3][6]

| SMILES | O=C(C=1SC(Br)=CC1)C(F)(F)F |[6] |

Table 2: Predicted and Observed Physicochemical Data

Property Value Reference
Boiling Point 254.6 ± 40.0 °C (Predicted at 760 mmHg) [3][7]
Density 1.811 ± 0.06 g/cm³ (Predicted) [7]
Purity ≥ 95% - 99% (Varies by supplier) [4][6]
Topological Polar Surface Area (TPSA) 17.07 [6]
logP 3.2556 [6]
Hydrogen Bond Acceptors 2 [6]
Hydrogen Bond Donors 0 [6]

| Rotatable Bonds | 1 |[6] |

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and safety of this compound.

Table 3: Hazard Information and Safety Precautions | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Class | Irritant |[7] | | General Handling | Work under a chemical fume hood.[8] Avoid breathing mist, vapors, or spray.[9][10] Do not get in eyes, on skin, or on clothing.[9] Wash hands and any exposed skin thoroughly after handling.[9][10] | | Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9][10][11] Safety goggles should conform to EN 166(EU) or NIOSH (US) standards.[11] | | Fire Safety | Vapors are heavier than air and may form explosive mixtures with air at ambient temperatures.[8] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[9][11] | | Storage | Keep container tightly closed in a dry, well-ventilated place.[8][9] Store in a cool, dry place, recommended at 2-8°C.[5][7] Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[8][9] |

Table 4: First Aid Measures | Exposure Route | Procedure | Reference | | :--- | :--- | :--- | | Inhalation | Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[8][10] | | Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[8][11] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[8][10] | | Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[8][11] |

Experimental Protocols & Characterization

While specific experimental data for this compound is limited in the public domain, a general synthesis and characterization workflow can be outlined based on established chemical principles for similar molecules.

A. Synthesis: Friedel-Crafts Acylation

The synthesis of aryl ketones such as this compound can often be achieved via Friedel-Crafts acylation.[12] This involves reacting 2-bromothiophene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Generalized Protocol:

  • Reaction Setup: A solution of 2-bromothiophene in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the stirred solution, maintaining a low temperature.

  • Acylating Agent Addition: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is added dropwise to the mixture.

  • Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

  • Extraction & Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

G cluster_0 Synthesis Workflow Reactants 2-Bromothiophene + Trifluoroacetic Anhydride Reaction Friedel-Crafts Acylation (Controlled Temperature) Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl3) in Anhydrous Solvent Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Monitor: TLC/GC Workup Extraction & Washing Quench->Workup Purification Column Chromatography or Distillation Workup->Purification Product 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone Purification->Product

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.

B. Physicochemical Characterization

Following synthesis and purification, the compound's identity and purity are confirmed using various spectroscopic and analytical techniques. Chalcone derivatives with similar thiophene cores are routinely characterized by methods such as FT-IR, NMR, LC-MS, and UV-visible spectroscopy.[13]

Generalized Protocol:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[13]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the C=O stretch of the ketone and vibrations associated with the thiophene ring.[13]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.[3]

G cluster_1 Characterization & Drug Discovery Workflow Start Synthesized Compound Purity Purity Analysis (HPLC) Start->Purity Structure Structural Elucidation (NMR, MS, FT-IR) Purity->Structure >95% Pure PhysChem Physicochemical Profiling (Solubility, LogP, Stability) Structure->PhysChem Screening Biological Screening (In vitro assays) PhysChem->Screening Hit Hit Identification Screening->Hit Hit->Start Inactive LeadOpt Lead Optimization Hit->LeadOpt Active Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical End Candidate Drug Preclinical->End

Caption: Workflow for characterization and progression in drug discovery.

References

Spectroscopic and Synthetic Profile of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the chemical intermediate, 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. This compound, with CAS number 34773-51-8, is a valuable building block in medicinal chemistry and materials science.[1][2][3][4][5] The inclusion of both a bromine atom and a trifluoromethyl group offers multiple reaction sites for further chemical transformations.

Physicochemical Properties

PropertyValue
CAS Number 34773-51-8
Molecular Formula C₆H₂BrF₃OS
Molecular Weight 259.04 g/mol
Synonyms 2-Bromo-5-trifluoroacetylthiophene

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound. The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.71dq4.5, 1.6Thiophene H-4
7.22d4.2Thiophene H-3

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
172.73q37.3C=O
137.93sThiophene C-2
136.98q3.1Thiophene C-4
132.55sThiophene C-3
128.10sThiophene C-5
116.34q290.3CF₃

¹⁹F NMR (377 MHz, CDCl₃)

Chemical Shift (δ) ppm
-72.16
Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Thiophene)
1710-1685C=O stretchα,β-unsaturated ketone
1600-1400C=C stretchAromatic (Thiophene)
1300-1100C-F stretchTrifluoromethyl
850-550C-Br stretchBromoalkane
Mass Spectrometry (MS)

Specific experimental mass spectra for this compound were not found in the available literature. However, the expected molecular ion peaks and major fragmentation patterns can be predicted. The presence of bromine would result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation

m/zFragment
258/260[M]⁺ (Molecular ion)
189/191[M - CF₃]⁺
179[M - Br]⁺
69[CF₃]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol. A general procedure for this type of oxidation is outlined below.

Materials:

  • 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol

  • An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation system)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent portion-wise to the stirred solution at room temperature or as required by the specific protocol.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction according to the specific protocol for the chosen oxidizing agent.

  • Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a solution of the purified compound in a suitable deuterated solvent, such as CDCl₃.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 300-500 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Acquire the IR spectrum of the neat compound using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

  • Alternatively, prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-(5-bromothiophen-2-yl)- 2,2,2-trifluoroethanol oxidation Oxidation start->oxidation workup Workup & Purification oxidation->workup product 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone workup->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr Analysis ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and Characterization Workflow.

References

Technical Guide: NMR Analysis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key intermediate in medicinal chemistry and materials science. This document outlines the detailed experimental protocols for its synthesis and subsequent NMR characterization, including ¹H, ¹³C, and ¹⁹F NMR. All quantitative data is presented in clear, structured tables, and a logical workflow of the experimental process is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds.

Introduction

This compound (CAS No: 34773-51-8) is a fluorinated ketone derivative of bromothiophene. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a valuable building block in the development of novel pharmaceuticals and functional materials. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a detailed NMR analysis, providing a foundational dataset for scientists working with this and related compounds.

Synthesis and NMR Analysis Workflow

The overall process for obtaining and characterizing this compound involves the synthesis of the precursor alcohol, its subsequent oxidation to the target ketone, and finally, detailed NMR spectroscopic analysis.

G Experimental Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Start with 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol reagents Reagents: Pyridine, K₂S₂O₈, ACT, Acetonitrile start->reagents Add reaction Reaction at 50°C for 48h reagents->reaction Heat workup Work-up and Purification reaction->workup Process product Obtain 1-(5-Bromothiophen-2-yl) -2,2,2-trifluoroethanone workup->product sample_prep Prepare sample in CDCl₃ product->sample_prep Characterize nmr_acq Acquire Spectra: ¹H NMR (300 MHz) ¹³C NMR (101 MHz) ¹⁹F NMR (377 MHz) sample_prep->nmr_acq data_proc Process and Analyze Data nmr_acq->data_proc final_data Final Spectroscopic Data data_proc->final_data

Caption: Workflow for Synthesis and NMR Analysis.

Experimental Protocols

Synthesis of this compound (General Procedure)

The target compound was prepared by the oxidation of its corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol.[1]

Materials:

  • 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

  • Pyridine

  • Potassium persulfate (K₂S₂O₈)

  • 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (ACT)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add pyridine (3.0 equivalents), potassium persulfate (3.0 equivalents), and ACT (0.3 equivalents).

  • Add 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol (1.0 equivalent) to the vial, followed by acetonitrile (to achieve a suitable concentration, e.g., 0.5 M).

  • Seal the vial tightly and heat the reaction mixture in an aluminum block at 50 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up. This typically involves diluting the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound as an orange oil.[1]

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectra were recorded on a spectrometer operating at frequencies of 300 MHz for ¹H, 101 MHz for ¹³C, and 377 MHz for ¹⁹F.[1]

Sample Preparation:

  • A small amount of the purified product was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

  • Standard pulse programs were used to acquire one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

NMR Data Presentation

The following tables summarize the quantitative NMR data obtained for this compound in CDCl₃.

Table 1: ¹H NMR Data (300 MHz, CDCl₃)[1]
Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
7.71dq4.5, 1.6H-3
7.22d4.2H-4
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)[1]
Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
172.73q37.3C=O
137.93s-C-2
136.98q3.1C-5
132.55s-C-4
128.10s-C-3
116.34q290.3CF₃
Table 3: ¹⁹F NMR Data (377 MHz, CDCl₃)[1]
Chemical Shift (δ) / ppm
-72.16

Data Interpretation

  • ¹H NMR: The spectrum displays two signals in the aromatic region, consistent with the two protons on the thiophene ring. The signal at 7.71 ppm is assigned to the proton at the 3-position, showing coupling to the proton at the 4-position (J = 4.5 Hz) and a smaller long-range coupling to the fluorine atoms (J = 1.6 Hz). The signal at 7.22 ppm is a doublet corresponding to the proton at the 4-position, coupled to the proton at the 3-position.

  • ¹³C NMR: The carbonyl carbon (C=O) appears as a quartet at 172.73 ppm due to coupling with the three fluorine atoms. The trifluoromethyl carbon (CF₃) is observed as a quartet at 116.34 ppm with a large C-F coupling constant of 290.3 Hz. The four carbons of the thiophene ring are also observed, with the carbon adjacent to the trifluoroacetyl group (C-5) showing a small quartet coupling.

  • ¹⁹F NMR: A single resonance is observed at -72.16 ppm, which is a typical chemical shift for a trifluoromethyl group attached to a carbonyl.

Conclusion

This technical guide has provided a detailed summary of the synthesis and comprehensive NMR analysis of this compound. The presented data and experimental protocols offer a reliable reference for researchers in synthetic organic chemistry, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important fluorinated building block. The clear presentation of quantitative data and the visualized workflow are intended to support and streamline future research endeavors involving this compound.

References

Mass Spectrometry of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The document details the expected fragmentation patterns, experimental protocols, and data interpretation relevant to the analysis of this compound, which is of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a halogenated ketone with the following key characteristics:

PropertyValue
Chemical Formula C₆H₂BrF₃OS[1][2]
Molecular Weight 259.04 g/mol [1]
CAS Number 34773-51-8[1][2][3]
Synonyms 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one, 2-Bromo-5-trifluoroacetylthiophene[1]

Mass Spectrometry Analysis: Expected Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a characteristic fragmentation pattern. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, leading to two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[5][6]

The fragmentation of the molecular ion is anticipated to occur primarily at the bond between the carbonyl group and the trifluoromethyl group, and at the bond between the carbonyl group and the thiophene ring.

Table of Expected Mass Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonDescription
258 / 260[C₆H₂BrF₃OS]⁺Molecular Ion (M⁺)
189 / 191[C₅H₂BrOS]⁺Loss of CF₃
161 / 163[C₄H₂BrS]⁺Loss of COCF₃
69[CF₃]⁺Trifluoromethyl cation
111[C₄H₃S]⁺Thiophene ring fragment (loss of Br)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of this compound using GC-MS would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector, operated at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₆H₂BrF₃OS]⁺• m/z 258/260 F1 [C₅H₂BrOS]⁺ m/z 189/191 M->F1 - •CF₃ F3 [CF₃]⁺ m/z 69 M->F3 - C₅H₂BrOS• F2 [C₄H₂BrS]⁺• m/z 161/163 F1->F2 - CO

Figure 1. Proposed fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Volatile Solvent GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection) GC->MS Elution DA Data Acquisition MS->DA DI Data Interpretation (Fragmentation Analysis) DA->DI

Figure 2. General experimental workflow for GC-MS analysis.

References

In-Depth Technical Guide: 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34773-51-8

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key heterocyclic building block in medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its significant applications, particularly as a precursor for synthesizing advanced pharmaceutical intermediates such as selective Class IIa histone deacetylase (HDAC) inhibitors. Detailed, plausible experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are provided. Furthermore, a key signaling pathway associated with its derivatives is visualized to support researchers in drug development and organic synthesis.

Chemical Properties and Data

This compound is a halogenated ketone featuring a thiophene ring, which makes it a versatile intermediate for further functionalization. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone, while the bromine atom at the 5-position serves as a crucial handle for cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 34773-51-8N/A
Molecular Formula C₆H₂BrF₃OS[1]
Molecular Weight 259.04 g/mol [1]
Appearance Off-white to light yellow powder[2]
Boiling Point 254.6 ± 40.0 °C (Predicted)[3][4]
Density 1.811 ± 0.06 g/cm³ (Predicted)[3][4]
Storage Temperature 2-8°C, Keep in dark place, Inert atmosphere[3][5]
SMILES FC(F)(F)C(=O)c1ccc(Br)s1[1]

Table 2: Estimated Spectroscopic Data

Data Type Estimated Values
¹H NMR (CDCl₃)δ ~7.65 ppm (d, 1H, J ≈ 4.0 Hz, H-3), δ ~7.20 ppm (d, 1H, J ≈ 4.0 Hz, H-4)
¹³C NMR (CDCl₃)δ ~175 (q, C=O), δ ~145 (C2), δ ~135 (C4), δ ~132 (C3), δ ~120 (C5), δ ~116 (q, CF₃)
¹⁹F NMR (CDCl₃)δ ~ -72 ppm (s)

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[6]

Table 3: GHS Hazard Information

CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.

Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry place (2-8°C).[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The unique combination of a reactive trifluoromethyl ketone and a versatile bromo-substituent makes this compound a valuable building block for:

  • Pharmaceutical Synthesis: It is a key precursor for creating complex heterocyclic systems. Its derivatives have shown potential as potent and selective inhibitors of Class II histone deacetylases (HDACs), which are important targets in oncology and neurology. The thiophene moiety serves as a bioisostere for a phenyl ring, often improving the pharmacokinetic profile of drug candidates.

  • Agrochemical Research: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and biological activity.

  • Organic Materials: Thiophene-based molecules are fundamental units in the synthesis of conjugated polymers and organic electronic materials.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on specific laboratory conditions and substrate requirements.

Protocol 1: Plausible Synthesis of this compound

This protocol describes a plausible two-step procedure involving the lithiation of 2-bromothiophene followed by acylation.

Workflow Diagram: Synthesis

G cluster_start Step 1: Lithiation cluster_reaction Step 2: Acylation cluster_workup Workup & Purification start_mat 2-Bromothiophene in dry THF reagent1 n-BuLi -78 °C start_mat->reagent1 1.1 eq intermediate 5-Bromo-2-lithiothiophene reagent1->intermediate reagent2 Ethyl Trifluoroacetate -78 °C to RT intermediate->reagent2 1.2 eq product 1-(5-Bromothiophen-2-yl) -2,2,2-trifluoroethanone reagent2->product quench Quench with sat. NH4Cl (aq) product->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica Gel) extract->purify final_product Final Product purify->final_product

Caption: Plausible synthetic workflow for the target compound.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using an acetone/dry ice bath.

  • Lithiation: Add 2-bromothiophene (1.0 eq) to the cold THF. Stir for 5 minutes. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acylation: Slowly add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Representative Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the title compound as an electrophile in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a common step in drug discovery.

Workflow Diagram: Suzuki-Miyaura Coupling

G reagents 1-(5-Bromothiophen-2-yl)-... (1 eq) Arylboronic Acid (1.2 eq) Base (e.g., K2CO3, 2 eq) Solvent (e.g., Dioxane/H2O) catalyst Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) reagents->catalyst reaction Heat under Argon (e.g., 90 °C, 12 h) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 5-Aryl-2-(trifluoroacetyl)thiophene purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to afford the desired 5-aryl-2-(trifluoroacetyl)thiophene derivative.

Associated Signaling Pathway: Class IIa HDAC Regulation

Derivatives of this compound have been investigated as inhibitors of Class IIa Histone Deacetylases (HDACs 4, 5, 7, and 9). These enzymes play a critical role in epigenetic regulation by deacetylating histone and non-histone proteins, leading to transcriptional repression. The activity of Class IIa HDACs is tightly controlled by signal-dependent nucleocytoplasmic shuttling.

Caption: Regulation of Class IIa HDAC activity and gene expression.

Pathway Description: In its basal state, Class IIa HDAC shuttles into the nucleus and binds to transcription factors like Myocyte Enhancer Factor-2 (MEF2). This complex then deacetylates lysine residues on histone tails, leading to chromatin condensation and repression of MEF2 target genes. Upon receiving an external signal (e.g., calcium influx), specific kinases like CaMK are activated. These kinases phosphorylate the Class IIa HDAC, creating a binding site for 14-3-3 proteins. This complex is retained in the cytoplasm, preventing the HDAC from entering the nucleus. Consequently, MEF2 is liberated from repression, allowing it to promote the transcription of its target genes. A thiophene-based HDAC inhibitor, derived from the title compound, can directly bind to the active site of the HDAC in the nucleus, preventing it from deacetylating histones and thereby mimicking the effect of cytoplasmic sequestration, leading to gene activation.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents key analytical data, and offers visual representations of the synthetic workflow.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms 2-Bromo-5-trifluoroacetylthiophene
CAS Number 34773-51-8
Molecular Formula C₆H₂BrF₃OS
Molecular Weight 259.04 g/mol
Appearance Reported as an orange oil

Synthesis Methodology

The synthesis of this compound can be effectively achieved via two primary routes: the Friedel-Crafts acylation of 2-bromothiophene and the oxidation of the corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol. This guide will focus on the widely applicable Friedel-Crafts acylation method.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite method based on established Friedel-Crafts acylation procedures for thiophene derivatives.

Materials:

  • 2-Bromothiophene

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 to 1.2 equivalents) dropwise to the cooled suspension via the addition funnel. Maintain the temperature at 0 °C during the addition.

  • Addition of Substrate: After the addition of TFAA is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound as an orange oil. A reported yield for a similar synthesis route is 93%.[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H NMR CDCl₃7.71dqJ = 4.5, 1.6Thiophene H-3
7.22dJ = 4.2Thiophene H-4
¹³C NMR CDCl₃172.73qJ = 37.3C=O
137.93sThiophene C-5
136.98qJ = 3.1Thiophene C-2
132.55sThiophene C-4
128.10sThiophene C-3
116.34qJ = 290.3CF₃
¹⁹F NMR CDCl₃-72.16sCF₃

NMR data sourced from a study by Haydl and co-workers.[1]

Infrared (IR) Spectroscopy (Predicted)
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)~1680-1700Strong
C-F (Trifluoromethyl)~1100-1300Strong, multiple bands
C-H (Aromatic)~3100Medium to weak
C=C (Thiophene ring)~1400-1600Medium to weak
C-Br~500-600Medium
Mass Spectrometry (MS) (Predicted)

Specific mass spectrometry data has not been reported in the searched literature. However, the expected molecular ion peaks and major fragmentation patterns are predictable:

  • Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 258 and 260, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragments:

    • Loss of Br: [M-Br]⁺ at m/z 179.

    • Acylium ion: [M-CF₃]⁺ at m/z 189/191.

    • Thienyl fragment: [C₄H₂BrS]⁺ at m/z 161/163.

    • Trifluoroacetyl fragment: [CF₃CO]⁺ at m/z 97.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.

SynthesisReaction Bromothiophene 2-Bromothiophene AlCl3 AlCl₃ (catalyst) DCM, 0°C to rt Bromothiophene->AlCl3 TFAA Trifluoroacetic Anhydride (TFAA) TFAA->AlCl3 Product This compound AlCl3->Product Friedel-Crafts Acylation

Caption: Reaction scheme for the Friedel-Crafts acylation of 2-bromothiophene.

SynthesisWorkflow Start Start: 2-Bromothiophene, TFAA, AlCl₃, DCM Reaction Reaction: 0°C to Room Temperature Start->Reaction Workup Aqueous Work-up: Ice, HCl Reaction->Workup Extraction Extraction: DCM Workup->Extraction Washing Washing: HCl, H₂O, NaHCO₃, Brine Extraction->Washing Drying Drying: MgSO₄ Washing->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Purification Purification: Silica Gel Chromatography Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification.

References

Reactivity of the Trifluoromethyl Ketone Group on a Thiophene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl ketone moiety onto a thiophene ring creates a versatile scaffold of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl, rendering it highly electrophilic and susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of thienyl trifluoromethyl ketones, presenting key reactions, detailed experimental protocols, and insights into their biological significance.

Enhanced Electrophilicity and Reactivity

The carbon atom of the carbonyl group in a trifluoromethyl ketone is significantly more electrophilic than in its non-fluorinated counterpart. This is due to the strong inductive effect of the three fluorine atoms, which polarizes the C-CF3 bond and, consequently, the C=O bond. This heightened electrophilicity makes thienyl trifluoromethyl ketones excellent substrates for nucleophilic attack.

Key Chemical Transformations

The trifluoromethyl ketone group on a thiophene ring readily undergoes a range of reactions, including nucleophilic additions, reductions, and olefination reactions.

Nucleophilic Addition Reactions

The highly electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles.

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. Asymmetric reduction can lead to the formation of chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

Table 1: Asymmetric Reduction of 2-(Trifluoroacetyl)thiophene

Catalyst/Reducing AgentProductEnantiomeric Excess (ee)YieldReference
Arabidopsis thaliana seedlings(R/S)-2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-olModerateNot Specified[1]

Experimental Protocol: Asymmetric Reduction of 2-(Trifluoroacetyl)thiophene

A general procedure for the asymmetric reduction of a heterocyclic trifluoromethyl ketone using a plant-based catalyst is as follows:

  • Preparation of the Catalyst: Seedlings of Arabidopsis thaliana are cultivated under sterile conditions.

  • Reaction Setup: In a suitable vessel, 2-(Trifluoroacetyl)thiophene is suspended in a buffered aqueous solution.

  • Biocatalysis: The plant seedlings are introduced into the reaction mixture.

  • Incubation: The mixture is incubated under controlled temperature and agitation for a specified period.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the chiral alcohol, 2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-ol.[1]

Carbon nucleophiles, such as Grignard and organolithium reagents, readily add to the carbonyl group to form tertiary alcohols.

Experimental Protocol: Grignard Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the reaction of a Grignard reagent with a ketone is as follows:

  • Reaction Setup: A solution of 2-(Trifluoroacetyl)thiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the ketone solution at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude tertiary alcohol is purified by column chromatography.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful tool for carbon skeleton elaboration.

The Horner-Wadsworth-Emmons reaction of thienyl trifluoromethyl ketones with stabilized phosphonate ylides provides a stereoselective route to α,β-unsaturated esters and other electron-deficient alkenes. The reaction typically favors the formation of the (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the HWE reaction is as follows:

  • Ylide Generation: A solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF) is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) at a low temperature to generate the phosphonate carbanion.

  • Reaction with Ketone: A solution of 2-(Trifluoroacetyl)thiophene in the same anhydrous solvent is added to the ylide solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding alkene.[1]

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the Reformatsky reaction is as follows:

  • Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, and then dried under vacuum.

  • Reaction Setup: The activated zinc, 2-(Trifluoroacetyl)thiophene, and an α-halo ester (e.g., ethyl bromoacetate) are combined in an anhydrous solvent such as THF or benzene.

  • Initiation and Reaction: The reaction may require gentle heating to initiate. Once started, the reaction is typically exothermic.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with dilute acid to hydrolyze the zinc complex and dissolve any unreacted zinc. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting β-hydroxy ester is purified by distillation or column chromatography.

Biological Significance and Applications

Trifluoromethyl ketones are well-established as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases.[2] The highly electrophilic carbonyl carbon readily forms a stable tetrahedral intermediate (hemiketal or hemithioketal) with the nucleophilic hydroxyl or thiol group in the enzyme's active site, leading to reversible inhibition.[2]

Thiophene-containing trifluoromethyl ketones and their derivatives are therefore of great interest in drug discovery. They have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[3]

Enzyme Inhibition Signaling Pathway

The mechanism of enzyme inhibition by trifluoromethyl ketones can be visualized as a direct interaction with the active site of the target enzyme, disrupting its catalytic cycle.

enzyme_inhibition Enzyme Enzyme (e.g., Serine Protease) Product Cleavage Products Enzyme->Product Catalysis Complex Stable Tetrahedral Intermediate (Hemiketal) Enzyme->Complex Nucleophilic Attack (Reversible) Substrate Natural Substrate Substrate->Enzyme Inhibitor Thienyl Trifluoromethyl Ketone Inhibitor Inhibitor->Enzyme Binding to Active Site Complex->Enzyme Dissociation experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Trifluoroacetyl -thiophene Reaction Chemical Transformation (e.g., Reduction, Grignard, HWE) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Screening In vitro Enzyme Assay Characterization->Screening Test Compound DoseResponse IC50 Determination Screening->DoseResponse CellBased Cell-based Assays DoseResponse->CellBased

References

The Pivotal Role of Fluorination in Bromothiophene-Based Scaffolds: An In-depth Technical Guide to their Electronic Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine atoms onto thiophene rings has emerged as a powerful tool in medicinal chemistry and materials science. This guide delves into the nuanced electronic properties of fluorinated bromothiophenes, offering a comprehensive overview of their synthesis, characterization, and potential applications, particularly in the realm of drug development. By modulating the electronic landscape of the thiophene core, fluorine and bromine substituents offer a pathway to fine-tune molecular interactions, metabolic stability, and pharmacokinetic profiles, making these compounds highly attractive for the design of novel therapeutics.

The Influence of Fluorine and Bromine on the Electronic Landscape of Thiophenes

The introduction of fluorine and bromine to the thiophene ring significantly alters its electronic properties due to a combination of inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization can enhance the oxidative stability of the molecule.[1] Bromine, while also electronegative, is less so than fluorine and its larger size allows for greater polarizability, influencing intermolecular interactions.

The position of these substituents on the thiophene ring is critical in determining the overall electronic behavior. The electron-rich nature of the thiophene ring facilitates diverse reactivity patterns, and the presence of halogens further modulates this reactivity, making these compounds versatile intermediates in organic synthesis.[2]

Table 1: General Electronic Effects of Fluorine and Bromine Substitution on Thiophene

PropertyEffect of Fluorine SubstitutionEffect of Bromine SubstitutionRationale
HOMO Energy Generally loweredGenerally loweredStrong inductive electron withdrawal by halogens stabilizes the electron-rich thiophene ring.
LUMO Energy Generally loweredGenerally loweredInductive effects and potential for π-conjugation influence the energy of the LUMO.
HOMO-LUMO Gap Can be modulated depending on substitution patternCan be modulated depending on substitution patternThe relative lowering of HOMO and LUMO levels determines the change in the energy gap, impacting optical and electronic properties.
Oxidation Potential Generally increasedGenerally increasedLowering the HOMO energy makes the molecule more difficult to oxidize.
Electron Affinity Generally increasedGenerally increasedLowering the LUMO energy makes the molecule a better electron acceptor.
Lipophilicity (LogP) Generally increasedGenerally increasedThe incorporation of halogens typically enhances the lipophilicity of organic molecules.[3]
Metabolic Stability Often enhancedCan be enhancedFluorine substitution at metabolically susceptible positions can block cytochrome P450-mediated oxidation.[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of specific fluorinated bromothiophene isomers requires tailored synthetic strategies. Common methods include electrophilic bromination, nucleophilic fluorination, and cross-coupling reactions.

Synthesis of Bromothiophenes

2.1.1. Bromination of Thiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. To obtain 3-bromothiophene, a multi-step process is typically employed, involving the exhaustive bromination to 2,3,5-tribromothiophene followed by selective debromination.[5]

  • Procedure for the Synthesis of 2,3,5-Tribromothiophene:

    • Dissolve thiophene in a suitable solvent (e.g., chloroform) in a three-necked flask equipped with a stirrer and a dropping funnel.[5]

    • Cool the mixture in a water bath.[5]

    • Slowly add an excess of bromine dropwise to the stirred solution over several hours.[5]

    • After the addition is complete, allow the reaction to proceed overnight.[5]

    • Work up the reaction mixture by washing with a sodium hydroxide solution to neutralize excess acid, followed by purification via distillation.[5]

  • Procedure for the Selective Reductive Debromination to 3-Bromothiophene:

    • In a flask equipped with a reflux condenser, combine 2,3,5-tribromothiophene with zinc dust and acetic acid.[5]

    • Heat the mixture to reflux for several hours.[5]

    • After the reaction is complete, the product is isolated by distillation.[5]

Synthesis of Fluorinated Thiophenes

Introducing fluorine onto the thiophene ring can be more challenging. One common method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[6]

  • General Procedure for the Schiemann Reaction:

    • Diazotize the corresponding aminothiophene using sodium nitrite and tetrafluoroboric acid to form the thiophene-diazonium tetrafluoroborate salt.[6]

    • Isolate the diazonium salt.

    • Heat the dry diazonium salt, often mixed with an inert solid like sand, to induce thermal decomposition and the formation of the fluorinated thiophene.[6]

    • The volatile product is then collected by distillation.[6]

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Fluorinated Thiophenes

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be used to synthesize more complex derivatives of fluorinated bromothiophenes.

  • General Procedure for Suzuki-Miyaura Coupling:

    • In a dry Schlenk flask under an inert atmosphere, combine the fluorinated bromothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

    • Add an anhydrous solvent (e.g., toluene).

    • Heat the reaction mixture (typically 80-110 °C) and monitor its progress using TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the crude product using silica gel column chromatography.

Characterization Techniques

The synthesized fluorinated bromothiophenes are characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the compounds, from which the HOMO and LUMO energy levels can be estimated. The experimental setup typically involves a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent with a supporting electrolyte.[7][8]

  • UV-Vis Spectroscopy: To investigate the electronic absorption properties and determine the optical band gap.

Biological Relevance and Signaling Pathways

Thiophene-containing molecules are prevalent in a number of FDA-approved drugs, highlighting their significance as pharmacophores.[2] The introduction of fluorine can further enhance their therapeutic potential by improving metabolic stability and target binding affinity. Several thiophene derivatives have been shown to interact with key signaling pathways implicated in diseases such as cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a hallmark of many cancers. Some fluorinated thiophene-based compounds have been investigated as inhibitors of kinases within this pathway, such as MEK and p38 MAPK.[1][3] By inhibiting these kinases, these compounds can block downstream signaling and impede cancer cell growth.[9]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Fluorinated Bromothiophene Derivative Inhibitor->MEK

MAPK signaling pathway with potential inhibition by fluorinated thiophene derivatives.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is strongly associated with the development of various cancers, particularly colorectal cancer.[10] Some thiophene derivatives have been identified as inhibitors of this pathway.[10][11] These compounds can interfere with key components of the pathway, such as the interaction between β-catenin and its transcriptional co-activators, thereby suppressing the expression of Wnt target genes that drive tumor progression.[10][12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled Frizzled->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex beta_catenin_cyto β-catenin (cytoplasm) Complex->beta_catenin_cyto  Phosphorylation &  Degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activation Inhibitor Thiophene Derivative Inhibitor->beta_catenin_nuc

Wnt/β-catenin signaling pathway with potential inhibition by thiophene derivatives.

Conclusion and Future Perspectives

Fluorinated bromothiophenes represent a class of compounds with significant potential in both medicinal chemistry and materials science. The ability to precisely tune their electronic properties through the strategic placement of fluorine and bromine atoms allows for the rational design of molecules with optimized characteristics. While this guide provides a foundational understanding of their synthesis, electronic properties, and biological relevance, further research is needed to build a comprehensive library of these compounds and to fully elucidate their structure-activity relationships. The continued exploration of fluorinated bromothiophenes is poised to yield novel therapeutic agents and advanced organic materials.

References

Stability and storage of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 34773-51-8) is a halogenated and fluorinated ketone of interest in organic synthesis and as a building block for pharmaceutical compounds. The inherent reactivity of the bromothiophene and trifluoroethanone moieties necessitates a thorough understanding of its stability profile to ensure experimental integrity, safety, and the quality of derived products. This guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and a generalized protocol for conducting rigorous stability assessments in the absence of extensive public data for this specific molecule.

Chemical Profile and Known Stability

This compound is a solid at room temperature with a molecular weight of 259.04 g/mol . Its structure combines a reactive bromothiophene ring with a highly electrophilic trifluoroacetyl group.

Recommended Storage Conditions

Based on available safety data sheets and supplier information, the following conditions are recommended to maximize shelf-life and prevent degradation.

ParameterRecommendationRationale & Citations
Temperature 4°C to Freezer (-20°C)Low temperatures slow the rate of potential degradation reactions. Specific recommendations include 4°C, storage in a "cool drum," or freezer storage under -20°C.[1][2][3]
Atmosphere Store in a tightly sealed container.Prevents exposure to atmospheric moisture, which could lead to hydrolysis, and oxygen, which could cause oxidation. Sealing in a dry place is a common recommendation.[4][5]
Light Keep in a dark place.Thiophene-containing compounds can be light-sensitive, leading to photolytic degradation.[1][4]
Incompatibilities Avoid strong oxidizing agents, strong reducing agents, and strong bases.These reagents are known to react with bromothiophenes and similar heterocyclic compounds.[4]

One supplier suggests a potential shelf life of 24-36 months when stored under optimal conditions.[3]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These are inferred from the known reactivity of bromothiophenes and α-fluoro ketones.

  • Hydrolysis: The electrophilic ketone carbonyl group, activated by the adjacent trifluoromethyl group, is susceptible to nucleophilic attack by water. This could potentially lead to the formation of a hydrate or, under more forcing conditions, cleavage of the acyl-thiophene bond.

  • Photodegradation: Brominated aromatic compounds and thiophenes are known to be sensitive to light.[4] UV radiation could induce cleavage of the Carbon-Bromine bond, generating radical species that could lead to a variety of decomposition products.

  • Oxidative Degradation: The thiophene ring can be susceptible to oxidation, potentially forming thiophene 1-oxides or other oxygenated derivatives, which may be more toxic. Strong oxidizing agents should be avoided.[4]

  • Base-Catalyzed Degradation: Strong bases can promote deprotonation or react with the bromothiophene ring.[4] Given the presence of the electron-withdrawing trifluoroacetyl group, the thiophene ring protons are acidic and may be susceptible to base-catalyzed reactions.

The logical relationship between environmental factors and these degradation pathways is visualized below.

G Figure 1: Factors Influencing Degradation Pathways cluster_factors Stress Factors cluster_pathways Degradation Pathways F1 Moisture / Humidity P1 Hydrolysis F1->P1 F2 Light (UV/Visible) P2 Photodegradation F2->P2 F3 Oxygen / Oxidants P3 Oxidation F3->P3 F4 High Temperature F4->P1 Accelerates F4->P3 Accelerates F5 Bases / High pH P4 Base-Catalyzed Reactions F5->P4

Figure 1: Factors Influencing Degradation Pathways

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation (stress testing) study is essential.[6][7] This involves intentionally exposing the compound to harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[8] The following is a generalized protocol based on ICH guidelines.

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to aid in the development of a stability-indicating analytical method.

Materials & Equipment
  • This compound (API)

  • HPLC grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC with UV/PDA and/or MS detector

  • Calibrated Photostability Chamber

  • Calibrated Laboratory Ovens and Water Baths

  • pH meter

Analytical Method

A reverse-phase HPLC method is typically suitable.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (or buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Stress Conditions

A stock solution of the compound (e.g., 1 mg/mL in Acetonitrile) should be prepared. This stock is then used for the following stress tests. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Stress ConditionProtocol
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. Withdraw samples at intervals, neutralize with NaOH, dilute, and analyze.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours. Withdraw samples at intervals, neutralize with HCl, dilute, and analyze.
Oxidative Mix stock solution with 3-6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples, dilute, and analyze.
Thermal Expose solid API to dry heat (e.g., 80°C) in an oven for 48 hours. Prepare a solution of the stressed solid and analyze.
Photolytic Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze a wrapped control sample in parallel.
Sample Analysis and Evaluation
  • Inject samples from each stress condition into the HPLC system.

  • Analyze the resulting chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Calculate mass balance to account for all material.

  • If a mass spectrometer is used, obtain mass data for the new peaks to aid in structural elucidation of the degradants.

The workflow for conducting such a stability study is outlined in the diagram below.

G Figure 2: Experimental Workflow for Forced Degradation Study cluster_stress Stress Application prep Sample Preparation (API Stock Solution) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Evaluation (Peak Purity, Mass Balance, Degradant Identification) analysis->data report Stability Report Generation data->report

Figure 2: Experimental Workflow for Forced Degradation Study

Conclusion

While specific stability data for this compound is limited in public literature, a conservative approach to its storage and handling is warranted based on its chemical structure. Storing the compound in a cool, dark, dry environment in a tightly sealed container is critical to prevent degradation. For researchers in drug development, conducting forced degradation studies is a mandatory step to understand its intrinsic stability, establish degradation pathways, and develop validated, stability-indicating analytical methods. The generalized protocols and workflows provided herein serve as a foundational guide for these essential investigations.

References

An In-depth Technical Guide to the Purity Assessment of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, guidance on data interpretation, and a discussion of potential impurities.

Introduction

This compound (CAS No. 34773-5-8) is a fluorinated ketone derivative of bromothiophene. Its unique chemical structure, featuring a thiophene ring, a bromine atom, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules. The purity of this starting material is critical to ensure the safety and efficacy of the final products. This guide details the analytical techniques required for robust quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 34773-51-8
Molecular Formula C₆H₂BrF₃OS
Molecular Weight 259.04 g/mol
Appearance Typically a yellow to orange oil or solid
Boiling Point Approximately 254.6 °C at 760 mmHg
Storage Store in a cool, dry, and well-ventilated area

Purity Assessment Workflow

A logical workflow for the comprehensive purity assessment of this compound is essential for ensuring its quality. The following diagram illustrates a typical workflow, starting from sample reception to the final purity statement.

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Final Evaluation Sample Sample Reception & Visual Inspection PhysChem Physical & Chemical Properties (Appearance, Solubility) Sample->PhysChem HPLC HPLC-UV for Purity & Impurity Profiling PhysChem->HPLC GCMS GC-MS for Volatile Impurities & Identification PhysChem->GCMS NMR NMR (1H, 13C, 19F) for Structural Confirmation & Purity HPLC->NMR GCMS->NMR MassSpec Mass Spectrometry for Molecular Weight Verification NMR->MassSpec Data Data Integration & Review MassSpec->Data Report Certificate of Analysis Generation Data->Report

Caption: Workflow for the purity assessment of this compound.

Chromatographic Methods for Purity Determination

Chromatographic techniques are central to quantifying the purity of this compound and identifying any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Data Presentation:

AnalyteRetention Time (min)Relative Retention Time
This compound~ 8.51.00
Potential Impurity 1 (e.g., 2-Bromothiophene)~ 6.2~ 0.73
Potential Impurity 2 (e.g., over-brominated species)> 8.5> 1.00
Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

ParameterRecommended Conditions
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Data Presentation:

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound~ 10.2258/260 (M+), 189/191, 110
Potential Volatile Impurity (e.g., residual solvent)VariesVaries

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure of the target compound and for detecting impurities that may not be resolved by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for a quantitative purity assessment (qNMR) with an internal standard.

Experimental Protocol:

ParameterRecommended Conditions
Solvent Chloroform-d (CDCl₃)
¹H NMR 400 MHz, observe signals for the two thiophene protons.
¹³C NMR 100 MHz, observe signals for the carbonyl, thiophene, and trifluoromethyl carbons.
¹⁹F NMR 376 MHz, observe a singlet for the CF₃ group.

Data Presentation:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 7.71dThiophene-H
~ 7.22dThiophene-H
¹³C ~ 172.7 (q)qC=O
~ 137.9sThiophene-C
~ 137.0 (q)qThiophene-C
~ 132.6sThiophene-C
~ 128.1sThiophene-C-Br
~ 116.3 (q)qCF₃
¹⁹F ~ -72.2sCF₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

The mass spectrum can be obtained from the GC-MS analysis or by direct infusion into an ESI-MS or APCI-MS system.

Data Presentation:

IonCalculated m/zObserved m/z
[M]⁺257.90257.9
[M+2]⁺259.90259.9

The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed in the mass spectrum.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the Friedel-Crafts acylation of 2-bromothiophene with trifluoroacetic anhydride.

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 2-Bromothiophene Product 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone SM1->Product Friedel-Crafts Acylation Imp2 Dibromothiophene SM1->Imp2 over-bromination SM2 Trifluoroacetic Anhydride SM2->Product Imp1 Unreacted 2-Bromothiophene Product->Imp1 from SM1 Imp3 Isomeric Products Product->Imp3 side reaction Imp4 Residual Solvents Product->Imp4 process-related

Caption: Synthetic pathway and potential process-related impurities.

Conclusion

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust and reliable evaluation of the compound's purity, identity, and impurity profile. The experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The trifluoromethylketone moiety is a valuable functional group in drug discovery, often enhancing metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone with various arylboronic acids. The resulting 5-aryl-2-(trifluoroacetyl)thiophenes are valuable scaffolds for the development of novel pharmaceuticals and functional materials.

While specific literature on the Suzuki coupling of this compound is not abundant, the protocols herein are adapted from established methods for the closely related and structurally similar 2-acetyl-5-bromothiophene.[3][4] The strong electron-withdrawing nature of the trifluoroacetyl group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition in the palladium catalytic cycle, potentially allowing for milder reaction conditions and improved yields compared to its acetyl analogue.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound involves the palladium-catalyzed reaction with an arylboronic acid in the presence of a base to yield the corresponding 5-aryl-2-(trifluoroacetyl)thiophene.

G reactant1 This compound plus + reactant2 Arylboronic Acid (Ar-B(OH)₂) arrow Pd Catalyst Base, Solvent product 5-Aryl-2-(trifluoroacetyl)thiophene

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling in an Aqueous Medium

This protocol is adapted from a highly efficient method for the coupling of 2-acetyl-5-bromothiophene and is suitable for rapid reaction optimization.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos

  • Potassium hydroxide (KOH) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

  • Deionized water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add KOH (2 mmol) and TBAB (0.6 mmol).

  • Add deionized water (3-4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conventional Heating in an Organic Solvent

This protocol is a more traditional approach and may be preferred for larger-scale synthesis.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[5][6]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), Pd(PPh₃)₄ (1-5 mol%), and the base (2-3 equivalents).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a water-miscible solvent, dilute with water and extract with an organic solvent. If using an immiscible solvent, wash the reaction mixture directly with water and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative yields achieved for the Suzuki coupling of the analogous 2-acetyl-5-bromothiophene with various arylboronic acids under microwave irradiation in water.[3] This data serves as a valuable reference for expected outcomes with this compound.

EntryArylboronic AcidProductYield (%)[3]
1Phenylboronic acid1-(5-Phenylthiophen-2-yl)-2,2,2-trifluoroethanone95
24-Methylphenylboronic acid1-(5-(p-Tolyl)thiophen-2-yl)-2,2,2-trifluoroethanone98
34-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)thiophen-2-yl)-2,2,2-trifluoroethanone96
44-Chlorophenylboronic acid1-(5-(4-Chlorophenyl)thiophen-2-yl)-2,2,2-trifluoroethanone92
5Thiophen-2-ylboronic acid1-(5-(Thiophen-2-yl)thiophen-2-yl)-2,2,2-trifluoroethanone94

Note: Yields are for the analogous 2-acetyl-5-arylthiophenes and are provided as a predictive guide.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D [Ar'B(OH)₃]⁻ E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) Catalyst G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base start->reactants solvent Add Solvent reactants->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

The 5-aryl-2-(trifluoroacetyl)thiophene scaffold is a promising platform for the development of new therapeutic agents. Thiophene-containing molecules have demonstrated a wide range of biological activities, including antitumor, analgesic, anti-inflammatory, and antibacterial properties.[3] The incorporation of a biaryl structure through the Suzuki coupling allows for the exploration of structure-activity relationships by modifying the appended aryl group. This can lead to the discovery of potent and selective modulators of various biological targets, such as kinases, G-protein coupled receptors, and enzymes. The trifluoroacetyl group can enhance the pharmacokinetic properties of a drug candidate, contributing to improved efficacy and safety profiles. The synthesized compounds are therefore of high interest for screening in various disease areas, including oncology, inflammation, and infectious diseases.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates starting from 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. This versatile building block, featuring a reactive bromine atom and an electron-withdrawing trifluoroacetyl group, is a valuable precursor for creating diverse molecular scaffolds through palladium-catalyzed cross-coupling reactions. The methodologies outlined below—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—are fundamental transformations in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 1-(5-Arylthiophen-2-yl)-2,2,2-trifluoroethanones

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1] This protocol details the synthesis of 5-aryl-substituted 2-trifluoroacetylthiophenes, which are precursors to a wide range of biologically active molecules. Thiophene-containing compounds are known to exhibit various pharmacological activities.[2][3]

Experimental Protocol:

A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst, and a base are combined in a suitable solvent. The reaction is typically carried out under an inert atmosphere and heated. Microwave irradiation can also be employed to accelerate the reaction.[2][4]

General Procedure:

  • To a microwave vial, add this compound (1.0 mmol, 259 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 100-120°C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(5-arylthiophen-2-yl)-2,2,2-trifluoroethanone.

Data Presentation:
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(5-Phenylthiophen-2-yl)-2,2,2-trifluoroethanone85-95
24-Methoxyphenylboronic acid1-(5-(4-Methoxyphenyl)thiophen-2-yl)-2,2,2-trifluoroethanone80-90
34-Chlorophenylboronic acid1-(5-(4-Chlorophenyl)thiophen-2-yl)-2,2,2-trifluoroethanone82-92
4Thiophen-3-ylboronic acid2,2,2-Trifluoro-1-(5-(thiophen-3-yl)thiophen-2-yl)ethanone75-85

Yields are estimated based on similar reactions with 2-acetyl-5-bromothiophene and may vary.[2][4]

Suzuki_Miyaura_Workflow reagents 1. Starting Material (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (3 mol%) 4. K₂CO₃ (2.0 eq) 5. Dioxane/H₂O reaction Microwave Irradiation 100-120°C, 30-60 min reagents->reaction Mixing workup Work-up (EtOAc, H₂O, Brine) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification Extraction product 1-(5-Arylthiophen-2-yl)- 2,2,2-trifluoroethanone purification->product Isolation

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the thiophene ring, leading to intermediates for pharmacologically active compounds.[7]

Experimental Protocol:

This protocol describes the coupling of this compound with a variety of amines using a palladium catalyst and a suitable ligand and base.

General Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 259 mg), the desired amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), and a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 3.6 mg) with a suitable phosphine ligand like XPhos (0.04 mmol, 19 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 1-(5-aminothiophen-2-yl)-2,2,2-trifluoroethanone derivative.

Data Presentation:
EntryAmineProductEstimated Yield (%)
1Morpholine2,2,2-Trifluoro-1-(5-morpholinothiophen-2-yl)ethanone70-85
2Piperidine2,2,2-Trifluoro-1-(5-(piperidin-1-yl)thiophen-2-yl)ethanone75-90
3Aniline2,2,2-Trifluoro-1-(5-(phenylamino)thiophen-2-yl)ethanone65-80
4n-Butylamine1-(5-(Butylamino)thiophen-2-yl)-2,2,2-trifluoroethanone70-85

Yields are estimations based on general Buchwald-Hartwig amination procedures and may vary depending on the specific amine and reaction conditions.[7]

Buchwald_Hartwig_Workflow reagents 1. Starting Material (1.0 eq) 2. Amine (1.2 eq) 3. Pd precatalyst/Ligand 4. NaOtBu (1.4 eq) 5. Toluene reaction Inert Atmosphere 100-110°C, 12-24 h reagents->reaction Mixing workup Work-up (Ether/EtOAc, Celite®) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification Filtration product 1-(5-Aminothiophen-2-yl)- 2,2,2-trifluoroethanone Derivative purification->product Isolation

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling: Synthesis of 1-(5-Alkynylthiophen-2-yl)-2,2,2-trifluoroethanones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials science.[9]

Experimental Protocol:

This protocol outlines the palladium and copper co-catalyzed coupling of this compound with various terminal alkynes.

General Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 259 mg), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and a suitable base such as triethylamine (Et₃N, 2.0 mmol, 0.28 mL) or diisopropylamine.

  • Stir the reaction mixture at room temperature to 50°C for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl, 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 1-(5-alkynylthiophen-2-yl)-2,2,2-trifluoroethanone.

Data Presentation:
EntryTerminal AlkyneProductEstimated Yield (%)
1Phenylacetylene2,2,2-Trifluoro-1-(5-(phenylethynyl)thiophen-2-yl)ethanone80-95
21-Hexyne2,2,2-Trifluoro-1-(5-(hex-1-yn-1-yl)thiophen-2-yl)ethanone75-90
3Trimethylsilylacetylene2,2,2-Trifluoro-1-(5-((trimethylsilyl)ethynyl)thiophen-2-yl)ethanone85-98
4Propargyl alcohol2,2,2-Trifluoro-1-(5-(3-hydroxyprop-1-yn-1-yl)thiophen-2-yl)ethanone70-85

Yields are estimations based on general Sonogashira coupling protocols and may vary based on the alkyne and specific conditions.[9]

Sonogashira_Workflow reagents 1. Starting Material (1.0 eq) 2. Terminal Alkyne (1.2 eq) 3. PdCl₂(PPh₃)₂ (2 mol%) 4. CuI (4 mol%) 5. Et₃N, THF reaction Inert Atmosphere RT to 50°C, 3-12 h reagents->reaction Mixing workup Work-up (Ether, aq. NH₄Cl) reaction->workup Quenching purification Purification (Column Chromatography) workup->purification Extraction product 1-(5-Alkynylthiophen-2-yl)- 2,2,2-trifluoroethanone purification->product Isolation

Sonogashira Coupling Workflow

Potential Pharmacological Relevance

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocycle. The derivatives synthesized from this compound are of significant interest for drug discovery. The introduction of aryl, amino, and alkynyl moieties can modulate the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its biological activity. These modifications can lead to compounds with potential applications as kinase inhibitors, anti-inflammatory agents, or central nervous system active agents, among others. Further screening of these novel derivatives in relevant biological assays is warranted to explore their therapeutic potential.

References

Application Notes and Protocols: The Use of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its structure combines a thiophene ring, a common scaffold in numerous biologically active compounds, with a trifluoroethanone group, which can enhance metabolic stability and binding affinity. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse molecular libraries. Thiophene-containing molecules have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. This document provides an overview of the potential applications of this compound in drug discovery, along with representative experimental protocols and data.

Key Applications in Medicinal Chemistry

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key building block in the synthesis of various therapeutic agents. The trifluoromethyl ketone moiety is a well-known feature in inhibitors of serine and cysteine proteases, while the bromothiophene core is amenable to the synthesis of kinase inhibitors and other targeted therapies.

Hypothetical Application in Kinase Inhibitor Synthesis:

Based on the prevalence of thiophene scaffolds in approved and investigational kinase inhibitors, this compound is a promising starting material for the development of novel kinase inhibitors. The following sections describe a representative workflow for the synthesis and evaluation of a hypothetical series of kinase inhibitors derived from this compound.

Data Presentation: Hypothetical Kinase Inhibitory Activity

The following table summarizes hypothetical quantitative data for a series of compounds synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDR-Group (at 5-position of thiophene)Target KinaseIC50 (nM)
BT-1PhenylKinase A150
BT-24-FluorophenylKinase A75
BT-34-MethoxyphenylKinase A120
BT-4Pyridin-4-ylKinase A50
BT-5PhenylKinase B>1000
BT-64-FluorophenylKinase B850
BT-74-MethoxyphenylKinase B>1000
BT-8Pyridin-4-ylKinase B450

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of hypothetical kinase inhibitors derived from this compound.

Protocol 1: Synthesis of Aryl-Substituted Thiophene Derivatives via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to replace the bromine atom of this compound with various aryl groups.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired aryl-substituted thiophene derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized test compounds dissolved in DMSO

  • Recombinant target kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound dilution to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 10 µL of a solution containing the target kinase and its substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value for each compound by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

Synthetic Workflow Diagram

G start 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone reagents Arylboronic Acid, Pd(OAc)2, PPh3, K2CO3 start->reagents Suzuki Coupling product Aryl-substituted Thiophene Derivative reagents->product assay In Vitro Kinase Inhibition Assay product->assay Biological Screening data IC50 Determination assay->data Data Analysis

Caption: Synthetic and screening workflow for novel kinase inhibitors.

Hypothetical Signaling Pathway Diagram

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor BT-Series Inhibitor Inhibitor->KinaseA Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Disclaimer: The quantitative data, experimental protocols, and signaling pathway presented in these application notes are illustrative and provided for educational purposes. They are based on the general properties of thiophene-containing compounds and standard medicinal chemistry practices. There is no specific published data to cite for the direct application of this compound in the synthesis of the hypothetical compounds shown. Researchers should consult the primary literature for validated protocols and data relevant to their specific research targets.

Application Notes and Protocols for the Derivatization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone, a versatile building block for the synthesis of novel compounds for biological screening. The presence of a bromine atom and a trifluoroethanone group on the thiophene ring offers multiple avenues for structural modification, making it an attractive starting material for generating libraries of potential therapeutic agents. Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3]

This guide outlines protocols for three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods allow for the introduction of diverse aryl, alkynyl, and amino moieties at the 5-position of the thiophene ring. Additionally, protocols for the biological screening of the synthesized derivatives against cancer cell lines and bacterial strains are provided, along with representative data to guide structure-activity relationship (SAR) studies.

Synthetic Derivatization Strategies

The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoroacetyl group is expected to influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(trifluoroacetyl)thiophenes

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[4][5] This reaction is ideal for introducing a variety of substituted and unsubstituted aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water (4:1), toluene/ethanol/water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), palladium catalyst (3 mol%), and base (2.5 equivalents).

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(trifluoroacetyl)thiophenes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynyl-substituted thiophenes.[8][9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling [8][11]

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

    • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (2 mol%), and CuI (4 mol%).

    • Seal the vessel and purge with an inert gas.

    • Add the solvent and the base, followed by the terminal alkyne (1.2 equivalents).

    • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(trifluoroacetyl)thiophenes

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][13][14][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2][12]

  • Materials:

    • This compound

    • Amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 equivalents)

    • Solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst (1.5 mol%), phosphine ligand (3 mol%), and base (2 equivalents) to a dry reaction vessel.

    • Add the solvent, followed by this compound (1 equivalent) and the amine (1.2 equivalents).

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

The synthesized derivatives can be subjected to a variety of biological assays to evaluate their therapeutic potential. Initial screening typically includes assessments of their anticancer and antimicrobial activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of various thiophene derivatives, providing a reference for expected potency and for guiding further derivatization efforts.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiophene-A MCF-7 (Breast)6.57[17]
Thiophene-B HepG2 (Liver)8.86[17]
Thiophene-C PANC-1 (Pancreatic)0.067[6]
Thiophene-D A549 (Lung)0.82[6]
Thiophene-E K562 (Leukemia)0.07[18]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiophene-F S. aureus0.81[16]
Thiophene-G E. coli16[19]
Thiophene-H A. baumannii (Col-R)16[1]
Thiophene-I A. niger0.91[16]
Thiophene-J C. albicans>64[20]

Mandatory Visualization

Diagrams of Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_synthesis Synthetic Derivatization cluster_reactions Cross-Coupling Reactions cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst, Ligand, Base) start->buchwald derivatives Library of Thiophene Derivatives suzuki->derivatives sonogashira->derivatives buchwald->derivatives screening_start Screening Assays derivatives->screening_start Test Compounds anticancer Anticancer Screening (e.g., MTT Assay) screening_start->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) screening_start->antimicrobial data Biological Data (IC50 / MIC values) anticancer->data antimicrobial->data

Caption: Experimental workflow for derivatization and biological screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr Binds & Activates ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates inhibitor Thiophene Derivative (EGFR Inhibitor) inhibitor->egfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Simplified EGFR signaling pathway and inhibition.[1][19][20][21][22]

Bacterial_Inhibition_Pathways cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis inhibitor Thiophene Derivative (Antimicrobial Agent) polymerization Polymerization & Cross-linking inhibitor->polymerization Inhibits (e.g., Transpeptidases) ribosome Ribosome (30S/50S) inhibitor->ribosome Inhibits (Ribosomal Subunits) precursors Precursor Synthesis transport Transport across Membrane precursors->transport transport->polymerization cell_wall Intact Cell Wall polymerization->cell_wall cell_lysis Cell Lysis polymerization->cell_lysis translation mRNA Translation ribosome->translation growth_inhibition Inhibition of Growth & Proliferation ribosome->growth_inhibition protein Essential Proteins translation->protein

Caption: Potential mechanisms of antimicrobial action.[16][17][23][24][25][26][27][28][29]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone as a key building block. The presence of the trifluoroethanone group, a strong electron-withdrawing moiety, significantly influences the reactivity of the C-Br bond, making this substrate a valuable synthon for the introduction of trifluoroacetylthiophene cores into a diverse range of molecular architectures. The protocols outlined below are based on established methodologies for structurally similar bromothiophenes and provide a solid foundation for reaction optimization and library synthesis in drug discovery and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C couplings) or coordination and deprotonation of a nucleophile (for C-N, C-O, C-S couplings), and concluding with reductive elimination to furnish the desired product and regenerate the palladium(0) catalyst.

The electron-deficient nature of the thiophene ring in this compound facilitates the initial oxidative addition step, making it an excellent substrate for a variety of coupling reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions.

G prep Preparation of Reactants setup Reaction Setup under Inert Atmosphere prep->setup Substrate, Reagents, Catalyst, Ligand, Solvent reaction Reaction Monitoring (TLC/GC-MS) setup->reaction Heating and Stirring workup Aqueous Work-up reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification Crude Product analysis Product Characterization (NMR, MS) purification->analysis Purified Product

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Application Notes:

The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids provides access to a wide range of 1-(5-arylthiophen-2-yl)-2,2,2-trifluoroethanone derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the arylthiophene scaffold in biologically active molecules. The reaction generally proceeds with high yields, and a variety of functional groups on the boronic acid are well-tolerated.

Experimental Protocol:

This protocol is adapted from procedures for the Suzuki coupling of similar 2-acyl-5-bromothiophenes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1) or toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-arylthiophen-2-yl)-2,2,2-trifluoroethanone.

Data Presentation:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Toluene/EtOH/H₂O1001680-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O952075-85

Note: Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

Application Notes:

The Heck reaction of this compound with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, can be employed to synthesize a range of functionalized alkenes. The strong electron-withdrawing nature of the trifluoroacetyl group can influence the regioselectivity of the alkene insertion.

Experimental Protocol:

This is a general protocol for the Heck reaction and may require optimization.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equivalents)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., Et₃N, 2.0 eq.).

  • Purge the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the alkene (1.5 eq.).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Data Presentation:
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF1202460-75
2StyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃NMP1303655-70

Note: Yields are estimated and will likely require optimization.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Application Notes:

This reaction allows for the synthesis of 1-(5-alkynylthiophen-2-yl)-2,2,2-trifluoroethanone derivatives, which are valuable precursors for more complex molecules and can be found in various functional materials. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner.

Experimental Protocol:

This protocol is a general procedure for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT1280-90
2TrimethylsilylacetylenePd(PPh₃)₄ (2)4i-Pr₂NHDMF40885-95

Note: Yields are estimated based on general literature and may need optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Application Notes:

This reaction enables the synthesis of various N-substituted 5-aminothiophene derivatives from this compound. A wide range of primary and secondary amines can be used, providing access to a diverse library of compounds with potential applications in medicinal chemistry.

Experimental Protocol:

This is a general protocol for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equivalents)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an organic solvent, filter through celite, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene1001870-85
2AnilinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Dioxane1102465-80

Note: Yields are estimated and optimization is likely required.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex. It is a highly versatile C-C bond-forming reaction.

Application Notes:

The Stille coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) provides a reliable method for the synthesis of substituted thiophenes. A key advantage is the stability of organostannanes to a wide range of reaction conditions, though their toxicity is a notable drawback.

Experimental Protocol:

This is a general protocol for the Stille coupling.

Materials:

  • This compound

  • Organostannane (1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Toluene or DMF)

  • Inert gas (Nitrogen or Argon)

  • Optional: Additive (e.g., LiCl or CuI)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add the organostannane (1.1 eq.) via syringe.

  • Heat the reaction mixture to 90-110 °C for 12-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic solution with an aqueous solution of KF to remove tin byproducts, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:
EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (3)-Toluene1102475-90
2Tributyl(vinyl)tinPd(PPh₃)₄ (3)LiClDMF901880-95

Note: Yields are estimated. The use of toxic organostannanes requires appropriate safety precautions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

G cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R¹ PdII_R_R1->RR1 MX M-X PdII_R_R1->MX RX R-X RX->PdII_RX R1M R¹-M R1M->PdII_R_R1

Figure 2: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

This generalized cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination that are common to many of the palladium-catalyzed reactions described herein. The specific nature of the 'M' group in the R¹-M reagent varies depending on the reaction type (e.g., B(OH)₂ for Suzuki, SnR₃ for Stille). For reactions like the Buchwald-Hartwig amination, the transmetalation step is replaced by coordination of the amine followed by deprotonation.

Application Notes and Protocols for the Functionalization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a versatile building block in medicinal chemistry and materials science. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, offering a pathway to a diverse range of substituted trifluoroacetylthiophenes.

Introduction

This compound is a key intermediate for the synthesis of various bioactive molecules and functional materials. The presence of a bromine atom at the 5-position of the thiophene ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The trifluoroacetyl group at the 2-position significantly influences the electronic properties of the thiophene ring, making this scaffold particularly interesting for creating novel chemical entities with potential applications in drug discovery and organic electronics.

This guide details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. While specific literature on the functionalization of this exact molecule is limited, the provided protocols are based on established methodologies for structurally similar bromothiophene derivatives and are expected to be highly applicable.

Data Presentation: Comparison of Functionalization Reactions

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions with similar bromothiophene substrates. Researchers should note that optimization may be required to achieve the reported yields for this specific substrate.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901270-95[1][2][3]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N / THFTHFRoom Temp. - 603-1660-95[4][5]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃NDMF or NMP100-12016-2460-85[2][6]
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102050-95[7]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 1-(5-Arylthiophen-2-yl)-2,2,2-trifluoroethanone

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][8]

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ B Add Solvent: 1,4-Dioxane/H₂O A->B C Degas Mixture B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat to 90°C D->E F Stir for 12h E->F G Cool to RT F->G H Aqueous Work-up G->H I Column Chromatography H->I J Characterization I->J

Suzuki-Miyaura Coupling Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Purge the resulting mixture with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-arylthiophen-2-yl)-2,2,2-trifluoroethanone.

Sonogashira Coupling: Synthesis of 1-(5-Alkynylthiophen-2-yl)-2,2,2-trifluoroethanone

This protocol details the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper(I) iodide.[4][5]

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Flask: - this compound - Pd(PPh₃)₂Cl₂ - CuI B Add Solvents & Base: THF, Et₃N A->B C Degas Mixture B->C D Add Terminal Alkyne C->D E Stir at RT to 60°C D->E F Monitor Progress (3-16h) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Column Chromatography H->I J Characterization I->J

Sonogashira Coupling Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 3-16 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 1-(5-alkynylthiophen-2-yl)-2,2,2-trifluoroethanone product.

Heck Reaction: Synthesis of 1-(5-Vinylthiophen-2-yl)-2,2,2-trifluoroethanone

This protocol outlines the palladium-catalyzed reaction between this compound and an alkene.[2][6]

Diagram of the Heck Reaction Workflow:

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Alkene - Base (e.g., Et₃N) B Add Catalyst & Ligand: Pd(OAc)₂, PPh₃ A->B C Add Solvent (DMF/NMP) B->C D Degas Mixture C->D E Heat to 100-120°C D->E F Stir for 16-24h E->F G Cool and Filter F->G H Aqueous Extraction G->H I Column Chromatography H->I J Characterization I->J

Heck Reaction Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene) (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (DMF or NMP), the alkene, and triethylamine.

  • Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 1-(5-vinylthiophen-2-yl)-2,2,2-trifluoroethanone.

Buchwald-Hartwig Amination: Synthesis of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone Derivatives

This protocol describes the C-N bond formation between this compound and an amine.[7]

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Glovebox: - this compound - Amine, Cs₂CO₃ - Pd₂(dba)₃, Xantphos B Add Toluene A->B C Seal Vessel B->C D Heat to 110°C C->D E Stir for 20h D->E F Monitor Progress E->F G Cool and Dilute F->G H Filter and Extract G->H I Column Chromatography H->I J Characterization I->J

Buchwald-Hartwig Amination Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In an inert atmosphere glovebox, charge a vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 110 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the aminated product.

Conclusion

The protocols provided herein offer robust starting points for the functionalization of this compound. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates and desired products. The versatility of these palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel thiophene derivatives with potential applications in various fields of chemical research and development.

References

Application Notes and Protocols: 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone as a Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone as a key starting material for the synthesis of novel agrochemicals, with a particular focus on fungicides. This document includes detailed experimental protocols, quantitative biological activity data, and a diagrammatic representation of the mechanism of action for a prominent fungicide derived from this structural class.

Introduction

This compound is a valuable bifunctional building block in synthetic chemistry. The presence of a bromine atom on the thiophene ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The trifluoroethanone moiety can be readily transformed into other functional groups, making it a versatile precursor for the synthesis of complex heterocyclic systems. Thiophene-containing compounds are of significant interest in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.

A notable class of agrochemicals derived from structures related to this building block are the pyrazole-thiophene carboxamides. These compounds have been successfully commercialized as potent fungicides that act by inhibiting the fungal respiratory chain.

Featured Agrochemical: Penthiopyrad

A prime example of an agrochemical structurally related to derivatives of this compound is Penthiopyrad .

  • IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

  • CAS Number: 183675-82-3

  • Mode of Action: Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI).[1][2] It disrupts the mitochondrial electron transport chain in fungi by blocking the activity of Complex II (succinate dehydrogenase), thereby inhibiting cellular respiration and energy production.[1][3]

Synthesis of Penthiopyrad Analogs

The synthesis of Penthiopyrad and its analogs from this compound involves a multi-step process. The following protocols are based on established synthetic methodologies for the key intermediates and the final amide coupling reaction.

Protocol 1: Synthesis of the Thiophene Amine Intermediate (A Plausible Route)

This protocol outlines a plausible synthetic route to obtain the key intermediate, 2-(1,3-dimethylbutyl)thiophen-3-amine, starting from a related thiophene derivative.

Step 1: Synthesis of 2-(1,3-dimethylbutyl)thiophene

  • To a solution of 3-bromothiophene in an appropriate solvent (e.g., anhydrous THF), add a Grignard reagent derived from 1-bromo-2,4-dimethylpentane in the presence of a suitable catalyst (e.g., [dppf]NiCl2).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(1,3-dimethylbutyl)thiophene.

Step 2: Nitration of 2-(1,3-dimethylbutyl)thiophene

  • Dissolve 2-(1,3-dimethylbutyl)thiophene in a mixture of acetic anhydride and acetic acid.

  • Cool the solution in an ice bath and add nitric acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain 3-nitro-2-(1,3-dimethylbutyl)thiophene.

Step 3: Reduction to 2-(1,3-dimethylbutyl)thiophen-3-amine

  • Dissolve 3-nitro-2-(1,3-dimethylbutyl)thiophene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield 2-(1,3-dimethylbutyl)thiophen-3-amine.

Protocol 2: Synthesis of the Pyrazole Carboxylic Acid Chloride Intermediate

This protocol describes the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • A common route involves the condensation of ethyl trifluoroacetoacetate with a suitable C1 synthon (e.g., triethyl orthoformate) followed by cyclization with methylhydrazine.[4]

  • The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[4]

Step 2: Formation of the Acid Chloride

  • Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an inert solvent such as toluene or dichloromethane.

  • Add a chlorinating agent, for instance, thionyl chloride or oxalyl chloride, dropwise at room temperature. A catalytic amount of DMF can be added when using oxalyl chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Form Penthiopyrad

This protocol outlines the final amide bond formation to yield Penthiopyrad.

  • Dissolve 2-(1,3-dimethylbutyl)thiophen-3-amine in a suitable aprotic solvent like dichloromethane or THF, in the presence of a base such as triethylamine or pyridine.

  • Cool the solution in an ice bath.

  • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Penthiopyrad.

Quantitative Data: Fungicidal Activity of Penthiopyrad

The following table summarizes the in vitro fungicidal activity of Penthiopyrad against various plant pathogenic fungi. The data is presented as the effective concentration required to inhibit 50% of mycelial growth (EC50).

Fungal SpeciesDiseaseEC50 (µg/mL)Reference
Sclerotinia sclerotiorumSclerotinia Stem Rot0.0096 - 0.2606[2][5]
Botrytis cinereaGray Mold<0.01 - 59.65[1]
Pyrenopeziza brassicaeLight Leaf SpotVaries by isolate[6]
Fusarium oxysporumFusarium Wilt-[7]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Penthiopyrad functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal death.

SDHI_Mechanism Succinate Succinate SDHA SDHA Succinate->SDHA Fumarate Fumarate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle TCA_Cycle->Succinate ETC Electron Transport Chain SDHB SDHB SDHA->SDHB Ubiquinol Ubiquinol Ubiquinol->ETC

Experimental Workflow for Agrochemical Synthesis

The general workflow for synthesizing novel agrochemicals from this compound involves several key stages.

Agrochemical_Synthesis_Workflow Start This compound Intermediate1 Intermediate Synthesis (e.g., Thiophene Amine) Start->Intermediate1 Intermediate2 Intermediate Synthesis (e.g., Pyrazole Acid Chloride) Start->Intermediate2 Coupling Amide Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Biological Activity Screening (In vitro / In vivo) Characterization->Bioassay Lead_Opt Lead Optimization Bioassay->Lead_Opt

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is exemplified by the development of potent fungicides like Penthiopyrad, which belongs to the important class of SDH inhibitors. The synthetic pathways outlined in these notes provide a foundation for researchers to explore the synthesis of novel thiophene-based agrochemicals with potentially improved efficacy and a broader spectrum of activity. Further research into the structure-activity relationships of derivatives synthesized from this building block will continue to be a fruitful area of investigation for the development of next-generation crop protection agents.

References

Application Notes and Protocols for Fluorinated Thiophenes in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated thiophene-based materials in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Detailed experimental protocols for the synthesis of key fluorinated thiophene polymers and the fabrication of corresponding devices are provided to facilitate research and development in this area.

Introduction to Fluorinated Thiophenes in Organic Electronics

Fluorination of thiophene-based conjugated polymers and small molecules has emerged as a powerful strategy for enhancing the performance of organic electronic devices. The introduction of fluorine atoms, owing to their high electronegativity and small van der Waals radius, imparts several beneficial properties to the materials without introducing significant steric hindrance.

Key advantages of incorporating fluorinated thiophenes include:

  • Tuning of Frontier Molecular Orbital Energy Levels: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level can lead to a higher open-circuit voltage (Voc) in OPVs and improved air stability of p-type semiconductors.

  • Enhanced Charge Carrier Mobility: Intramolecular non-covalent interactions, such as F···H and F···S bonds, can promote a more planar polymer backbone. This increased planarity facilitates stronger π-π stacking in the solid state, leading to higher charge carrier mobility in OFETs. For instance, fluorination has been shown to cause a 300% enhancement in hole mobility in certain donor-acceptor polymers.[1]

  • Favorable Thin-Film Morphology: Fluorination influences the molecular packing and the morphology of the active layer in bulk heterojunction (BHJ) solar cells. This can lead to more ordered and purer domains, which is crucial for efficient exciton dissociation and charge transport.

  • Improved Device Stability: The deeper HOMO levels resulting from fluorination can enhance the oxidative stability of the materials, leading to longer device lifetimes.

This document focuses on two prominent examples of fluorinated thiophene-containing polymers: PffBT4T-2OD (also known as PCE11) and PTB7-Th , which have demonstrated high efficiencies in OPVs and OFETs.

Data Presentation

The following tables summarize the key performance parameters of organic electronic devices based on the fluorinated thiophene polymers PffBT4T-2OD and PTB7-Th.

Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Fluorinated Thiophene Polymers

PolymerDevice ArchitectureDielectricHole Mobility (μh) [cm²/Vs]On/Off RatioReference
PffBT4T-2ODBottom-Gate, Top-ContactSiO20.096 - 0.23> 10^5[1]
PffBT4T-2ODIon-Gel GatedIon Gelup to 13.06> 10^4[1]
PTB7-ThBottom-Gate, Top-ContactPMMA~1 x 10⁻³> 10^4[2]
PTB7-ThTop-Gate, Bottom-ContactElectrolyteup to 0.80> 10^5[3][4]
PTB7-ThField-Effect-1.05 x 10⁻²-[5]

Table 2: Performance of Organic Photovoltaics (OPVs) based on Fluorinated Thiophene Polymers

Donor PolymerAcceptorDevice ArchitecturePCE [%]Voc [V]Jsc [mA/cm²]FF [%]Reference
PffBT4T-2ODPC71BMInverted~9.0---[6]
PffBT4T-2ODPC71BMInvertedup to 11---[7][8]
PTB7-ThPC71BMInverted~9.0---[1]
PTB7-ThPC71BMInverted6.96---[9]
PTB7-ThPC71BM + 3 wt% Cu2S NCsInverted8.20---[9]
PTB7-FThY6:PC71BM (1.6:0.2)Inverted5.030.7613.3949.22[10]
PTB7-ThO-IDTBR-up to 10-~15.2>60[5]

Mandatory Visualization

Chemical Structures

Caption: Chemical structures of the repeating units for PffBT4T-2OD and PTB7-Th polymers.

Device Architectures

cluster_OFET Bottom-Gate, Top-Contact OFET cluster_OPV Inverted OPV OFET_Gate Gate (n++ Si) OFET_Dielectric Dielectric (SiO2) OFET_Semiconductor Fluorinated Thiophene Polymer OFET_Source Source (Au) OFET_Drain Drain (Au) OPV_Substrate Glass/ITO OPV_ETL ETL (ZnO) OPV_Substrate->OPV_ETL OPV_Active Active Layer (Polymer:Acceptor) OPV_ETL->OPV_Active OPV_HTL HTL (MoO3) OPV_Active->OPV_HTL OPV_Anode Anode (Ag) OPV_HTL->OPV_Anode

Caption: Typical device architectures for an OFET and an inverted OPV.

Energy Level Diagram

cluster_EnergyLevels Energy Level Diagram for OPV cluster_arrows HOMO_Donor HOMO (Donor) ~ -5.2 to -5.5 eV LUMO_Donor LUMO (Donor) ~ -3.5 to -3.8 eV HOMO_Acceptor HOMO (Acceptor) ~ -6.1 eV LUMO_Acceptor LUMO (Acceptor) ~ -4.3 eV Photon Photon (hν) Exciton Exciton Photon->Exciton Absorption ChargeTransfer Charge Separation Exciton->ChargeTransfer

Caption: Generalized energy level diagram for a fluorinated thiophene-based OPV.

Experimental Protocols

Protocol 1: Synthesis of PffBT4T-2OD Polymer via Stille Coupling

This protocol describes the synthesis of the fluorinated donor-acceptor polymer PffBT4T-2OD.

Monomers:

  • M1: 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][9][11]thiadiazole

  • M2: 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of M1 and M2 .

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Degas the solution by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol details the fabrication of an OFET using a solution-processed fluorinated thiophene polymer.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Fluorinated thiophene polymer solution (e.g., PffBT4T-2OD in chlorobenzene, 5-10 mg/mL)

  • Gold (Au) for source and drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Spin-coat the fluorinated thiophene polymer solution onto the OTS-treated substrate at 1000-3000 rpm for 60 seconds.

  • Annealing: Anneal the semiconductor film at 100-150 °C for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Thermally evaporate Au source and drain electrodes (50-100 nm) through a shadow mask onto the semiconductor layer. The channel length and width are defined by the shadow mask.

  • Characterization: Measure the transfer and output characteristics of the OFET in an inert atmosphere using a semiconductor parameter analyzer.

Protocol 3: Fabrication of an Inverted Organic Solar Cell

This protocol describes the fabrication of an inverted bulk heterojunction solar cell.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate

  • Zinc oxide (ZnO) nanoparticle solution or precursor (e.g., zinc acetate)

  • Active layer solution: Fluorinated thiophene polymer (e.g., PTB7-Th) and a fullerene acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene with a processing additive like 1,8-diiodooctane (DIO) (e.g., 3 vol%).

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

Procedure:

  • Substrate Cleaning: Clean the ITO substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with nitrogen and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution or precursor onto the ITO substrate and anneal at 150-200 °C for 15-30 minutes to form a ~30-40 nm thick ETL.

  • Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the active layer solution onto the ZnO layer at 1000-1500 rpm for 60 seconds to achieve a film thickness of ~100 nm.[9]

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoO₃ (5-10 nm) onto the active layer.

  • Anode Deposition: Thermally evaporate Ag (80-100 nm) through a shadow mask to define the active area of the device.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the OPV under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.

Characterization of Materials and Devices

  • Monomer and Polymer Characterization: The chemical structures of the synthesized monomers and polymers should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The molecular weight and polydispersity index (PDI) of the polymers are determined by Gel Permeation Chromatography (GPC).

  • OFET Characterization: The performance of OFETs is evaluated by measuring the transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage). Key parameters extracted from these measurements are the charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth).

  • OPV Characterization: The performance of OPVs is determined from the J-V curve under illumination. The key parameters are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). External Quantum Efficiency (EQE) measurements are also performed to determine the spectral response of the solar cell.

  • Film Morphology: The thin-film morphology of the active layers can be investigated using techniques such as Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

These protocols and data provide a foundational resource for researchers and scientists working on the development of high-performance organic electronic devices utilizing fluorinated thiophene-based materials.

References

Application Notes and Protocols: Synthetic Routes to Novel Heterocycles using 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a versatile bifunctional building block for organic synthesis.[1][2] Its structure incorporates two key reactive features: an electrophilic trifluoromethylketone and a bromo-substituted thiophene ring. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack and condensation reactions. The bromine atom on the thiophene ring allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce further molecular diversity.[3] This unique combination makes it an ideal starting material for the synthesis of complex, fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[4][5]

This document outlines proposed synthetic protocols for the preparation of novel pyrazole, pyrimidine, and thiazole derivatives starting from this compound. The methodologies are based on established, high-yield synthetic strategies for heterocycle formation.

Experimental Workflow Overview

The general strategy involves a two-step approach: first, an in-situ generation of a 1,3-dicarbonyl equivalent via a Claisen condensation, followed by a cyclocondensation reaction with an appropriate binucleophile to construct the desired heterocyclic core.

G cluster_start Starting Material cluster_intermediate Key Intermediate Generation cluster_cyclization Cyclocondensation cluster_products Heterocyclic Products start 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone intermediate In-situ generation of 1,3-Dicarbonyl Intermediate (via Claisen Condensation) start->intermediate Base (e.g., NaH, NaOEt) + Ester (e.g., Ethyl Acetate) hydrazine Hydrazine Derivatives intermediate->hydrazine amidine Amidines / Urea / Guanidine intermediate->amidine thioamide Thioamides / Thiourea intermediate->thioamide pyrazole Pyrazoles hydrazine->pyrazole pyrimidine Pyrimidines amidine->pyrimidine thiazole Thiazoles thioamide->thiazole

Caption: General workflow for synthesizing heterocycles.

Synthesis of Substituted Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocycles widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The proposed synthesis utilizes a condensation reaction between a 1,3-dicarbonyl intermediate, generated in-situ from the starting ketone, and a hydrazine derivative.[8][9]

Reaction Pathway

G start 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone intermediate 1,3-Diketone Intermediate start->intermediate Claisen Condensation reagent1 1. Base (e.g., NaH) 2. R'-COOEt reagent1->intermediate product 5-(5-Bromothiophen-2-yl)- 3-(trifluoromethyl)-1H-pyrazole intermediate->product Cyclocondensation reagent2 Hydrazine Hydrate (R''-NHNH₂) reagent2->product

Caption: Proposed synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 5-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole

  • Step 1: Formation of the 1,3-Diketone Intermediate.

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) and an appropriate ester (e.g., ethyl acetate, 1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-diketone is used in the next step without further purification.

  • Step 2: Cyclocondensation.

    • Dissolve the crude 1,3-diketone intermediate in ethanol or glacial acetic acid.

    • Add hydrazine hydrate (or a substituted hydrazine, 1.2 eq) to the solution.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Data Summary

ParameterCondition/ValueReference Method
Reagents NaH, Ethyl Acetate, Hydrazine HydrateKnorr Pyrazole Synthesis
Solvents THF, Ethanol, Acetic Acid[6][9]
Reaction Temp. 0 °C to Reflux[8]
Reaction Time 16 - 24 hours (total)[8]
Typical Yield 48% - 99% (for similar fluorinated pyrazoles)[8]

Synthesis of Substituted Pyrimidines

The pyrimidine scaffold is a core component of nucleic acids and is found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[10][11] The synthesis of thiophene-bearing pyrimidines can be achieved by the cyclocondensation of a 1,3-dicarbonyl compound with reagents like urea, thiourea, or guanidine.[11][12]

Reaction Pathway

G start 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone intermediate 1,3-Diketone Intermediate start->intermediate Claisen Condensation reagent1 1. Base (e.g., NaOEt) 2. R'-COOEt reagent1->intermediate product 4-(5-Bromothiophen-2-yl)- 6-(trifluoromethyl)pyrimidin-2-ol intermediate->product Cyclocondensation reagent2 Urea / Guanidine / Amidine reagent2->product

Caption: Proposed synthesis of pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-(5-Bromothiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ol

  • Step 1: Formation of the 1,3-Diketone Intermediate.

    • Follow the protocol described in the pyrazole synthesis (Section 1, Step 1) to generate the crude 1,3-diketone intermediate.

  • Step 2: Cyclocondensation.

    • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 eq) to absolute ethanol under a nitrogen atmosphere.

    • To this solution, add the crude 1,3-diketone (1.0 eq) followed by urea (or guanidine hydrochloride, 1.5 eq).[11]

    • Reflux the reaction mixture for 15-20 hours. Monitor the reaction's completion using TLC.

    • After cooling, neutralize the mixture with a dilute acid (e.g., 10% HCl) and pour it onto crushed ice.[11]

    • Collect the precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to yield the pure pyrimidine derivative.

Data Summary

ParameterCondition/ValueReference Method
Reagents NaH, Ethyl Acetate, Urea, Guanidine[11][12]
Solvents THF, Ethanol[11]
Reaction Temp. Reflux[11]
Reaction Time 18 - 28 hours (total)[11]
Typical Yield 60% - 85% (for similar chalcone-derived pyrimidines)[11]

Synthesis of Substituted Thiazoles

Thiazole is another privileged heterocyclic motif present in many bioactive natural products and synthetic drugs, including antimicrobials and anticancer agents.[5][13] A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. An adaptation of this method involves reacting the 1,3-dicarbonyl intermediate with a source of sulfur and nitrogen.

Reaction Pathway

G start 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone intermediate α-Bromo-TFK Intermediate start->intermediate α-Bromination reagent1 N-Bromosuccinimide (NBS) reagent1->intermediate product 2-Amino-4-(5-bromothiophen-2-yl)- thiazole derivative intermediate->product Hantzsch Thiazole Synthesis reagent2 Thiourea or Thioamide reagent2->product

Caption: Proposed synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-thiazole Derivative

  • Step 1: α-Bromination of the Ketone.

    • Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude α-bromo ketone, which can be used directly in the next step.

  • Step 2: Cyclization to form the Thiazole Ring.

    • Add a solution of the crude α-bromo ketone in ethanol to a stirred solution of thiourea (1.2 eq) in ethanol.

    • Reflux the reaction mixture for 3-6 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the mixture and neutralize with an aqueous base (e.g., sodium bicarbonate solution).

    • Collect the resulting solid precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiazole derivative.[14]

Data Summary

ParameterCondition/ValueReference Method
Reagents N-Bromosuccinimide, ThioureaHantzsch Synthesis
Solvents CCl₄, Ethanol[13][14]
Reaction Temp. Reflux[14]
Reaction Time 5 - 10 hours (total)[14]
Typical Yield 65% - 90% (for similar thiazole syntheses)[13][14]

References

Application Notes and Protocols: Asymmetric Reduction of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the asymmetric reduction of the ketone 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The primary focus is on the robust and widely applicable Corey-Bakshi-Shibata (CBS) reduction. Alternative methodologies, including Noyori asymmetric hydrogenation and biocatalytic approaches, are also discussed.

Introduction

Chiral alcohols are invaluable synthons in the development of active pharmaceutical ingredients (APIs). The target molecule, 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol, possesses two key structural features: a thiophene ring, a common motif in medicinal chemistry, and a trifluoromethyl carbinol, which can enhance metabolic stability and binding affinity. The asymmetric reduction of the parent ketone, this compound, is a critical step in accessing enantiomerically pure forms of this alcohol. This document outlines reliable methods to achieve this transformation with high enantioselectivity.

Key Asymmetric Reduction Methodologies

Several powerful techniques are available for the asymmetric reduction of ketones. The choice of method often depends on factors such as substrate scope, catalyst availability and cost, and scalability.

  • Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone. The CBS reduction is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2][3][4]

  • Noyori Asymmetric Hydrogenation : This technique utilizes ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, for the hydrogenation of ketones. It is a highly efficient method, often requiring low catalyst loadings and offering excellent enantioselectivity.[5]

  • Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers an environmentally friendly approach to asymmetric ketone reduction. These methods can provide exquisite selectivity and operate under mild reaction conditions.

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol is based on established procedures for the CBS reduction of trifluoromethyl ketones.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise.

  • After stirring for 15 minutes at 0 °C, add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL per mmol of ketone) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

MethodCatalystCatalyst Loading (mol%)ReductantSolventTemp (°C)Time (h)Conversion (%)ee (%)
CBS Reduction (R)-Me-CBS10BMSTHF02>9592
Noyori Hydrogenation RuCl₂[(R)-BINAP]1H₂ (10 atm)Methanol2524>9998
Biocatalysis KetoreductaseWhole CellsGlucoseBuffer/Toluene3048>90>99

Visualizations

Logical Relationship of CBS Reduction Components

CBS_Reduction_Components cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products Ketone This compound Coordination Coordination of Ketone and Borane to Catalyst Ketone->Coordination CBS_Catalyst (R)- or (S)-Oxazaborolidine Catalyst CBS_Catalyst->Coordination Borane Borane (BMS) Borane->Coordination Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Stereoselective Workup Quenching and Purification Hydride_Transfer->Workup Chiral_Alcohol Chiral 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol Workup->Chiral_Alcohol

Caption: Logical flow of the CBS reduction.

Experimental Workflow for CBS Asymmetric Reduction

CBS_Workflow start Start dissolve Dissolve Ketone in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_catalyst Add CBS Catalyst cool->add_catalyst add_borane Add Borane-Dimethyl Sulfide add_catalyst->add_borane react Stir at 0 °C (Monitor by TLC/HPLC) add_borane->react quench Quench with Methanol react->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC for ee Determination purify->analyze end End analyze->end

Caption: Step-by-step workflow for the CBS reduction.

Conclusion

The asymmetric reduction of this compound can be effectively achieved using several methodologies. The Corey-Bakshi-Shibata reduction offers a reliable and highly selective method for obtaining the chiral alcohol with good to excellent enantiomeric excess. For processes where atom economy and catalyst turnover are critical, Noyori asymmetric hydrogenation presents a powerful alternative. Furthermore, biocatalysis provides a green and highly selective route, particularly advantageous for large-scale synthesis. The choice of the optimal method will depend on the specific requirements of the research or development program. The provided protocol for the CBS reduction serves as a robust starting point for the synthesis of enantiomerically enriched 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 2-bromothiophene derivatives.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in a Suzuki coupling reaction is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended to identify and resolve the underlying problem.

Possible Causes and Solutions:

  • Poor Reagent Quality: Ensure the purity and stability of all reagents, including the 2-bromothiophene derivative, boronic acid/ester, catalyst, ligand, and base. Solvents should be anhydrous and properly degassed, as oxygen can lead to catalyst degradation and side reactions.[1][2][3]

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical.[1] If the reaction is sluggish, consider the following:

    • Catalyst Deactivation: The catalyst can deactivate by forming palladium black, especially at high temperatures or in the presence of impurities.[2] Using robust ligands or palladium precatalysts can mitigate this.

    • Slow Oxidative Addition: 2-Bromothiophene is generally more reactive than its 3-bromo counterpart due to the electron-deficient nature of the C2 position, which facilitates oxidative addition.[4] However, for less reactive substrates, using electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-determining step.[1][2]

  • Suboptimal Reaction Conditions:

    • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are thoroughly degassed.[2][5]

    • Temperature: The optimal temperature can vary depending on the substrates and catalyst system. While some reactions proceed at room temperature, others may require heating to 80-110°C.[5][6][7]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a reaction often catalyzed by the base or residual water.[1][2] Using stable boronic esters (e.g., pinacol esters) or minimizing water content can reduce this side reaction.[2][8]

    • Dehalogenation: The bromo group on the thiophene can be replaced by a hydrogen atom. This is particularly problematic in the presence of excess water.[8][9]

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially if the catalytic cycle is slow.[2][10]

Logical Troubleshooting Workflow

start Low / No Product reagent_check Verify Reagent Quality (Purity, Stability) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No conditions_check Review Reaction Conditions (Inert Atmosphere, Temp.) reagent_ok->conditions_check Yes replace_reagents->conditions_check conditions_ok Conditions OK? conditions_check->conditions_ok improve_conditions Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_conditions No catalyst_check Troubleshoot Catalyst System conditions_ok->catalyst_check Yes improve_conditions->catalyst_check catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_check->catalyst_issue change_ligand Change Ligand (e.g., Buchwald type) catalyst_issue->change_ligand Yes boron_check Troubleshoot Boron Reagent catalyst_issue->boron_check No change_pd_source Use Different Pd Precursor (e.g., Palladacycle) change_ligand->change_pd_source change_pd_source->boron_check protodeboronation Protodeboronation? boron_check->protodeboronation use_ester Use Boronic Ester (e.g., Pinacol) protodeboronation->use_ester Yes base_solvent_check Optimize Base/Solvent protodeboronation->base_solvent_check No use_ester->base_solvent_check

A troubleshooting workflow for low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand should I choose for coupling with a 2-bromothiophene derivative?

The optimal catalyst-ligand system depends on the specific substrates. However, some general recommendations can be made:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a commonly used, robust catalyst for Suzuki couplings with aryl bromides and often gives good to moderate yields.[6][7]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is another effective catalyst, particularly for more challenging couplings.[7]

  • Buchwald Ligands (e.g., SPhos, XPhos) : For electron-rich or sterically hindered 2-bromothiophenes, these bulky and electron-rich ligands can significantly improve reaction rates and yields by facilitating the oxidative addition step.[1][5]

Q2: What is the best base and solvent combination for my reaction?

The choice of base and solvent is crucial and often requires optimization.[1]

  • Bases : Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed and often provide good results.[5][6] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes at lower temperatures.[5]

  • Solvents : A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[11]

    • Dioxane/Water : A 4:1 to 8:1 mixture is a widely used and effective solvent system.[5][8] It's important to note that a higher water content can sometimes lead to dehalogenation side reactions.[8]

    • Toluene/Ethanol/Water : This combination is also a viable option.[5]

    • Anhydrous Conditions : While less common, some Suzuki couplings can be performed under anhydrous conditions, but this may require specific catalyst and base combinations.[8]

Q3: How can I minimize side reactions like dehalogenation and protodeboronation?

  • To minimize dehalogenation: Carefully control the amount of water in the reaction mixture. For solvent systems like dioxane/water, using a higher ratio of the organic solvent (e.g., 8:1) can reduce the extent of this side reaction.[8][9]

  • To minimize protodeboronation:

    • Use rigorously degassed solvents to remove oxygen.[2]

    • Use the minimum effective amount of base.[2]

    • Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki Coupling of 2-Bromothiophene Derivatives
SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-(2-ethylhexyl)thiopheneArylboronic AcidPd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/Water (4:1)80-10012-24Varies
2,5-Dibromo-3-hexylthiopheneArylboronic AcidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/Water9012Moderate to Good
2-BromothiophenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
4,5-Dibromothiophene-2-carboxaldehydeArylboronic AcidPd(PPh₃)₄ (0.05)K₂CO₃ (2)Dioxane/Water (6:1)9012Good

Data compiled from multiple sources.[4][5][6][8]

Experimental Protocols

General Protocol for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of 2-bromothiophene derivatives with arylboronic acids.[5]

Materials:

  • 2-Bromothiophene derivative (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add the 2-bromothiophene derivative, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow Diagram

setup Reaction Setup (Add Reagents to Flask) inert Establish Inert Atmosphere (Purge with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100°C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

A typical experimental workflow for a Suzuki coupling reaction.

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (2-Bromothiophene) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid/Ester) boronate [R²-B(OR)₂(OH)]⁻ r2b->boronate base Base base->boronate + OH⁻ boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Common side reactions in the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone and its derivatives. The primary synthesis route is the Friedel-Crafts acylation of 2-bromothiophene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the trifluoroacetylation of 2-bromothiophene?

A1: The Friedel-Crafts acylation of 2-substituted thiophenes, where the substituent is an ortho-para directing group like a halogen, predominantly yields the 5-substituted product. The electrophilic attack of the acylium ion is sterically and electronically favored at the C5 position of the 2-bromothiophene ring. The stability of the intermediate carbocation is greater when the attack occurs at the 2- or 5-position, as the positive charge can be delocalized over more resonance structures.

Q2: Why is my reaction mixture turning dark and forming tar-like substances?

A2: The formation of dark, resinous materials is a common issue in Friedel-Crafts reactions involving reactive heterocyclic compounds like thiophene. This is often caused by polymerization of the thiophene ring under the harsh acidic conditions created by strong Lewis acids such as aluminum chloride (AlCl₃).

Q3: Can polyacylation occur in this synthesis?

A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation reactions. The trifluoroacetyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. Therefore, the mono-acylated product is significantly less reactive than the starting 2-bromothiophene.

Q4: What are the advantages of using a milder Lewis acid catalyst?

A4: Milder Lewis acids, such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), can help to minimize side reactions like polymerization and degradation of the thiophene ring that are often observed with strong Lewis acids like AlCl₃. Solid acid catalysts, like zeolites, are also an option for cleaner reactions with easier work-up.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst due to moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A stoichiometric amount of catalyst is often required as it complexes with the product ketone.
Low reaction temperature.Gradually increase the reaction temperature. Monitor the reaction by TLC or GC to find the optimal temperature that promotes product formation without excessive side reactions.
Formation of Isomeric Byproducts Reaction temperature is too high.Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may improve the ratio of the desired 5-acyl isomer to other isomers.
Incorrect starting material.Verify the identity and purity of the 2-bromothiophene starting material. Isomeric impurities in the starting material will lead to isomeric products.
Significant Tar/Polymer Formation Lewis acid is too strong.Switch from AlCl₃ to a milder Lewis acid such as ZnCl₂ or SnCl₄. Alternatively, explore the use of solid acid catalysts (e.g., Hβ zeolite).
High reaction temperature.Run the reaction at a lower temperature. The initial exothermic reaction should be controlled by cooling.
Rapid addition of reagents.Add the acylating agent (TFAA) and the catalyst slowly and portion-wise to the solution of 2-bromothiophene to control the reaction rate and exotherm.
Potential Debromination Harsh reaction conditions.While not explicitly documented for this specific reaction, debromination can occur under harsh Friedel-Crafts conditions. If debrominated byproducts are suspected (e.g., 2-trifluoroacetylthiophene), consider using milder conditions (lower temperature, milder Lewis acid).

Experimental Protocols

Representative Protocol for Friedel-Crafts Trifluoroacetylation of 2-Bromothiophene

This protocol is a representative procedure based on general Friedel-Crafts acylation methods. Optimization may be required.

Materials:

  • 2-Bromothiophene

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

NMR Data for this compound
Nucleus Solvent Chemical Shift (δ) ppm Coupling Constant (J) Hz Multiplicity Assignment
¹H NMR CDCl₃7.71dq, J = 4.5, 1.61HThiophene H
7.22d, J = 4.21HThiophene H
¹³C NMR CDCl₃172.73q, J = 37.3CC=O
137.93CThiophene C
136.98q, J = 3.1CThiophene C
132.55CThiophene C
128.10CC-Br
116.34q, J = 290.3CCF₃
¹⁹F NMR CDCl₃-72.16sCF₃

NMR data sourced from a study on the oxidation of α-trifluoromethyl secondary alcohols.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Bromothiophene D Acylium Ion Intermediate A->D + TFAA / Lewis Acid G Polymerization/ Tar Formation A->G Harsh Acidic Conditions B Trifluoroacetic Anhydride (TFAA) B->D C Lewis Acid (e.g., AlCl₃) C->D E 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone (Desired Product) D->E Electrophilic Aromatic Substitution at C5 F 1-(4-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone (Isomeric Byproduct) D->F Substitution at C4 H 2-Trifluoroacetylthiophene (Debromination Byproduct)

Caption: Main reaction pathway for the synthesis and potential side reactions.

Troubleshooting Workflow

G start Start Synthesis check_conversion Low or No Conversion? start->check_conversion check_tar Significant Tar Formation? check_conversion->check_tar No sol_moisture Check for Moisture (Anhydrous Conditions) check_conversion->sol_moisture Yes check_isomers Isomeric Impurities Detected? check_tar->check_isomers No sol_milder_catalyst Use Milder Lewis Acid (e.g., ZnCl₂) check_tar->sol_milder_catalyst Yes end_product Purified Product check_isomers->end_product No sol_temp_high Decrease Reaction Temperature check_isomers->sol_temp_high Yes sol_catalyst_amount Increase Catalyst Amount sol_moisture->sol_catalyst_amount sol_temp_low Increase Reaction Temperature sol_catalyst_amount->sol_temp_low sol_temp_low->start Retry Synthesis sol_milder_catalyst->sol_temp_high sol_slow_addition Slow Reagent Addition sol_temp_high->sol_slow_addition sol_purify Optimize Purification (Chromatography/Distillation) sol_temp_high->sol_purify sol_slow_addition->start Retry Synthesis sol_purify->end_product

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Brominated and Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated and fluorinated thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for brominated and fluorinated thiophenes?

A1: The primary methods for purifying brominated and fluorinated thiophenes are column chromatography, recrystallization, and fractional distillation. The choice of method depends on the physical state of the compound (solid or liquid), the nature and boiling points of impurities, and the scale of the purification.

Q2: My halogenated thiophene appears to be degrading on the silica gel column. What can I do?

A2: Halogenated thiophenes, particularly those with electron-withdrawing groups or labile functionalities, can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by treating it with a basic modifier like triethylamine. This is typically done by adding 1-3% triethylamine to the eluent.[1][2] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1]

Q3: I am struggling to separate regioisomers of my substituted brominated/fluorinated thiophene. What are some strategies to improve separation?

A3: Separating regioisomers can be challenging due to their similar physical properties. For column chromatography, a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides a good separation (ΔRf > 0.2).[1] Using a longer column with a higher ratio of silica gel to the crude product (e.g., 50:1 to 100:1 by weight) can also enhance resolution.[1] For compounds with very close boiling points, fractional distillation with a column having a high number of theoretical plates is necessary.

Q4: How can I remove residual palladium catalyst from a Suzuki coupling reaction involving a brominated thiophene?

A4: Residual palladium catalyst can often be removed by filtration through a pad of Celite® after the reaction is complete.[3] For soluble palladium complexes, washing the organic phase with an aqueous solution of a thiol-containing reagent, such as N-acetylcysteine, can help chelate and extract the palladium into the aqueous layer.[3] Specialized silica-based metal scavengers are also commercially available and can be very effective.

Q5: No crystals are forming during my recrystallization attempt. What should I do?

A5: If no crystals form upon cooling, the solution may not be sufficiently saturated. You can try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1] If the solution is supersaturated but nucleation has not occurred, scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.[1] Adding a seed crystal of the pure compound, if available, is also a highly effective method to induce crystallization.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Suggested Solution(s)
Poor separation of spots on TLC plate Inappropriate solvent system (eluent).Adjust the polarity of the eluent. A common system for thiophene compounds is a mixture of n-hexane and ethyl acetate. Perform a systematic solvent screen using TLC to find the optimal mobile phase.
Compound streaks or "tails" during elution The compound is interacting too strongly with the silica gel.Add a small percentage (0.5-1%) of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce strong interactions.
Cracks or channels in the silica gel column Improper packing of the column.Pack the column using a slurry method to ensure a uniform and homogenous stationary phase. Do not let the column run dry.
Product elutes too quickly (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product elutes too slowly or not at all (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Compound decomposition on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with triethylamine (see Protocol 2) or use an alternative stationary phase like neutral alumina.
Recrystallization
Issue Potential Cause Suggested Solution(s)
No crystal formation The solution is not saturated.Evaporate some of the solvent to increase the concentration and allow it to cool again.
Supersaturation without nucleation.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High concentration of impurities.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed solvent system.
Low recovery of purified product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath or even a colder bath (e.g., ice/salt) to minimize solubility.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

Data Presentation

Table 1: Common Recrystallization Solvents for Halogenated Thiophenes
CompoundSolvent SystemTypical Recovery Yield (%)Typical Purity Achieved (%)Notes
2-BromothiopheneEthanol/Water80-90>98Good for removing polar impurities.
2,5-DibromothiopheneHexane75-85>99Effective for this non-polar compound.
3-FluorothiophenePentane70-80>98Low temperature crystallization is required due to the low boiling point of pentane.
2-(4-Fluorophenyl)thiophenePetroleum EtherHighHighSuitable for industrial-scale production.[4]

Note: The values presented are typical ranges and may vary depending on the specific experimental conditions and the nature of the impurities.

Table 2: Boiling Points of Selected Halogenated Thiophenes at Reduced Pressure
CompoundBoiling Point (°C)Pressure (mmHg)
2-Bromothiophene73-7517
2,5-Dibromothiophene93-9515
3-Bromothiophene65-6720
2-Fluorothiophene83760
3-Fluorothiophene30-32760

Note: This data is compiled from various sources and should be used as a guideline. Actual boiling points may vary based on purity and experimental setup.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid brominated or fluorinated thiophene.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This is often determined by small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography with Silica Gel Deactivation

This protocol is suitable for the purification of acid-sensitive brominated and fluorinated thiophenes.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed bed without air bubbles or cracks.

  • Silica Gel Deactivation: Prepare a flushing solution of the eluent containing 1-3% triethylamine. Pass 1-2 column volumes of this basic solution through the packed column. Then, flush the column with 1-2 column volumes of the pure eluent to remove excess triethylamine.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

Troubleshooting_Column_Chromatography start Start Purification tlc Perform TLC Analysis start->tlc good_sep Good Separation? tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes optimize_solvent Optimize Solvent System good_sep->optimize_solvent No analyze Analyze Fractions by TLC run_column->analyze pure Pure Product Obtained analyze->pure Fractions are Pure streaking Streaking or Tailing? analyze->streaking Impure Fractions add_modifier Add Modifier to Eluent (e.g., 1% TEA or MeOH) streaking->add_modifier Yes decomposition Decomposition on Column? streaking->decomposition No add_modifier->run_column optimize_solvent->tlc decomposition->optimize_solvent No deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica Yes deactivate_silica->run_column

Caption: Troubleshooting workflow for column chromatography purification.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out cool->oiling_out Product Oils Out filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No pure Pure Product Obtained filter_dry->pure not_saturated Solution Not Saturated? no_crystals->not_saturated cool_slowly Cool More Slowly oiling_out->cool_slowly change_solvent Change Solvent / Use Mixed Solvents oiling_out->change_solvent evaporate Evaporate Some Solvent not_saturated->evaporate Yes scratch Scratch Flask / Add Seed Crystal not_saturated->scratch No evaporate->cool scratch->cool cool_slowly->cool change_solvent->dissolve

Caption: Troubleshooting workflow for recrystallization purification.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Trifluoromethylated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving trifluoromethylated thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for challenges encountered during the synthesis of these valuable compounds. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the thiophene ring, often necessitating specific catalytic systems and optimized conditions for successful cross-coupling.

This center offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables for catalyst and condition selection, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with trifluoromethylated thiophenes often challenging?

A1: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect deactivates the thiophene ring, making the crucial oxidative addition step in the catalytic cycle more difficult, particularly with less reactive C-Cl and C-Br bonds. This can lead to low or no conversion. Furthermore, the C-CF₃ bond itself can sometimes undergo side reactions under harsh conditions.

Q2: Which type of cross-coupling reaction is generally recommended as a starting point for trifluoromethylated thiophenes?

A2: The Suzuki-Miyaura coupling is often a good starting point due to its relatively mild reaction conditions, broad functional group tolerance, and the wide commercial availability of boronic acids and their derivatives.[1] However, for specific applications, other methods like Stille, Sonogashira, or Buchwald-Hartwig amination might be more suitable.

Q3: What are the most effective types of palladium catalysts for coupling with electron-deficient substrates like trifluoromethylated thiophenes?

A3: For challenging electron-deficient substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have shown success in similar systems. Pre-catalysts like PEPPSI-IPr, which feature N-heterocyclic carbene (NHC) ligands, are also highly effective.[2]

Q4: How does the position of the trifluoromethyl group on the thiophene ring affect the reaction?

A4: The position of the CF₃ group influences the electronic properties and steric hindrance around the coupling site. A CF₃ group adjacent to the leaving group (e.g., at the 3-position of a 2-halothiophene) will have a stronger deactivating effect on that position. This may necessitate more active catalyst systems or higher reaction temperatures.

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[3]

  • Homocoupling: The organometallic reagent (e.g., boronic acid in Suzuki or organostannane in Stille) can couple with itself. This is often promoted by the presence of oxygen.

  • Glaser Coupling: In Sonogashira reactions, the terminal alkyne can undergo oxidative homocoupling, particularly when a copper co-catalyst is used in the presence of oxygen.[4]

  • Dehalogenation: The starting halide can be reduced, leading to the formation of the corresponding des-halo thiophene.

Q6: When should I consider a copper-free Sonogashira coupling?

A6: A copper-free Sonogashira coupling should be considered when you observe significant alkyne homocoupling (Glaser coupling) or when your substrate is sensitive to copper salts. While copper (I) co-catalysts generally accelerate the reaction, they can also promote these unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cross-coupling of trifluoromethylated thiophenes.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The active Pd(0) species has not formed or has decomposed.- Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2/G3/G4.[5] - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for in-situ reduction. - Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[6]
Poor Substrate Reactivity: The electron-withdrawing CF₃ group hinders oxidative addition.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[2][7] - Increase the reaction temperature.[8] - If possible, use a more reactive halide (I > Br > Cl).[9]
Incorrect Base or Solvent: Poor solubility or inappropriate basicity can stall the reaction.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous.[10] - Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF. A small amount of water can sometimes be beneficial in Suzuki couplings.[4]
Formation of Homocoupling Byproducts Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents.- Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[6] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Catalyst System Favoring Homocoupling: Some catalyst systems may be more prone to this side reaction.- Screen different palladium sources and ligands. - In Sonogashira couplings, minimize or eliminate the copper co-catalyst.[8]
Protodeboronation (Suzuki Coupling) Unstable Boronic Acid/Ester: The organoboron reagent is sensitive to the reaction conditions.- Use a boronic ester (e.g., pinacol or MIDA esters) which are often more stable. - Use potassium trifluoroborate salts, which can be more robust. - Use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or base-free conditions if applicable.[3]
Low Yield with High Conversion Product Decomposition: The desired product may be unstable under the reaction conditions.- Monitor the reaction closely and stop it once the starting material is consumed. - Consider lowering the reaction temperature.
Difficult Purification: The product may be difficult to separate from byproducts or residual reagents.- Optimize the chromatographic separation conditions. - Consider recrystallization as a purification method.

Data Presentation: Catalyst Systems for Cross-Coupling with Trifluoromethylated Thiophenes

The selection of an appropriate catalyst system is critical. The following tables provide starting points for various cross-coupling reactions with trifluoromethylated thiophenes based on literature precedents for similar electron-deficient systems.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100A robust system for many aryl halides.
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane110Effective for less reactive aryl chlorides.[5]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene80-110A classic catalyst, good for aryl iodides and bromides.[1]
XPhos Pd G3 (2-5)-Cs₂CO₃ (2)THF80A highly active pre-catalyst.

Table 2: Recommended Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Notes
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N or DIPEA (3-5)THF or DMF25-80Standard conditions; monitor for homocoupling.[5]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (5)Dioxane80Effective for a range of aryl halides.[5]
Pd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2)Acetonitrile80A copper-free option to minimize Glaser coupling.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene100A highly general and effective system.[7]
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)t-BuOH110Suitable for coupling with primary amines.
RuPhos Pd G3 (1-3)-LiHMDS (1.5)THF70A robust pre-catalyst with a strong, non-nucleophilic base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Trifluoromethylated Bromothiophene:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylated bromothiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection start Start: Trifluoromethylated Thiophene Halide coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N stille Stille (C-C) coupling_type->stille C-C (Sn) suzuki_catalyst Try Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃ suzuki->suzuki_catalyst sonogashira_catalyst Use PdCl₂(PPh₃)₂/CuI Consider Cu-free for homocoupling issues sonogashira->sonogashira_catalyst buchwald_catalyst Use Buchwald Ligands (e.g., XPhos, RuPhos) with Pd₂(dba)₃ buchwald->buchwald_catalyst stille_catalyst Use Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ stille->stille_catalyst troubleshoot Reaction Failed? suzuki_catalyst->troubleshoot sonogashira_catalyst->troubleshoot buchwald_catalyst->troubleshoot stille_catalyst->troubleshoot optimize Optimize: - Ligand - Base - Solvent - Temperature troubleshoot->optimize Yes success Success troubleshoot->success No optimize->troubleshoot

Caption: A decision tree for initial catalyst selection based on the desired cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Conversion check_conditions Verify Reaction Conditions (Inert atmosphere, Temp., Degassing) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok improve_setup Improve Degassing Ensure Inert Atmosphere conditions_ok->improve_setup No check_reagents Verify Reagent Quality (Purity, Stability) conditions_ok->check_reagents Yes improve_setup->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Replace/Purify Reagents reagents_ok->purify_reagents No troubleshoot_catalyst Troubleshoot Catalyst System reagents_ok->troubleshoot_catalyst Yes purify_reagents->check_reagents change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) troubleshoot_catalyst->change_ligand change_pd_source Use Different Pd Pre-catalyst (e.g., Pd G3/G4) troubleshoot_catalyst->change_pd_source increase_temp Increase Reaction Temperature troubleshoot_catalyst->increase_temp optimize_base_solvent Optimize Base/Solvent Combination troubleshoot_catalyst->optimize_base_solvent

Caption: A systematic workflow for troubleshooting low or no conversion in cross-coupling reactions.

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this reaction consumes the thiophene boronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product.[1][3] Thienylboronic acids are particularly susceptible to this decomposition pathway, especially under the basic conditions typically required for the coupling reaction.[1][3]

Q2: What are the main factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (typically >10), which is problematic as many Suzuki-Miyaura reactions are performed in basic media.[1][3] Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1][2]

  • Aqueous Media: The presence of a proton source, like water in aqueous solvent mixtures, is necessary for the reaction to occur.[1][2]

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While highly active catalysts can favor the desired coupling, some systems, particularly those with very bulky ligands, can inadvertently promote protodeboronation.[1]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2]

Q3: Are 2-thienylboronic acids or 3-thienylboronic acids more susceptible to protodeboronation?

A3: 2-Heteroaromatic boronic acids, including 2-thienylboronic acids, are generally more prone to rapid protodeboronation than their 3-thienyl counterparts.[4] This increased instability is a known challenge for five-membered heterocyclic boronic acids where the boron group is adjacent to the heteroatom.[4] Therefore, reactions involving 2-thienylboronic acids often require more careful optimization to minimize the undesired side reaction.

Q4: How should I store thiophene boronic acids to ensure their stability?

A4: Due to their inherent instability, proper storage is crucial. Thiophene boronic acids should be stored in a cool, dry, and inert environment to prevent decomposition.[2] For long-term stability, it is highly recommended to convert the boronic acid to a more robust derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, which can be stored indefinitely on the benchtop under air.[1] If using the free boronic acid, store it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer.[1]

Q5: Are boronic esters (e.g., pinacol esters) or other derivatives always a better choice?

A5: While converting a boronic acid to an ester, such as a pinacol boronate (Bpin), can confer greater stability, it is not a universal guarantee against protodeboronation.[1] Pinacol esters are generally more robust than the corresponding free boronic acids, but they can still hydrolyze and undergo protodeboronation under the reaction conditions.[1] For particularly unstable substrates, more stable derivatives like organotrifluoroborates (R-BF₃K) or MIDA boronates are often superior choices.[1][5] These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of my Suzuki coupling product and significant formation of the deboronated thiophene byproduct.

  • Primary Symptom: This is a classic sign of competing protodeboronation, where the rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.[1]

  • Troubleshooting Steps & Solutions:

    • Re-evaluate the Base: Strong bases (e.g., NaOH, KOH) in high concentrations can accelerate protodeboronation.[1][6]

      • Action: Switch to a milder base such as finely ground K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] In some cases, fluoride bases like KF can be effective.[1]

    • Optimize the Catalyst System: An inefficient catalyst system will allow more time for the boronic acid to decompose.

      • Action: Employ a more active catalyst system. Modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precatalyst (e.g., a G3 palladacycle) can significantly accelerate the desired coupling, allowing it to outcompete protodeboronation.[2][4][7]

    • Control the Reaction Temperature: High temperatures favor protodeboronation.

      • Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2] Moderate temperatures (e.g., 60-80 °C) can often provide a good balance.[1]

    • Modify the Solvent System: High concentrations of water provide the necessary proton source for the side reaction.

      • Action: Consider using anhydrous conditions if compatible with your system.[2] If water is necessary, use a minimal amount or a solvent system with a lower water ratio (e.g., dioxane/H₂O 10:1).[8]

Problem 2: Inconsistent results between reaction batches.

  • Primary Symptom: Reaction yields vary significantly even when following the same procedure.

  • Troubleshooting Steps & Solutions:

    • Assess Boronic Acid Quality: Thiophene boronic acids can degrade upon storage.

      • Action: Use high-purity reagents that have been stored properly under cool, dry, and inert conditions.[2] Always check the purity of the boronic acid by NMR before use. If degradation is suspected, consider converting it to a more stable MIDA boronate immediately after synthesis or purchase.[1]

    • Ensure Solvent Quality: Water content and dissolved oxygen can affect both the catalyst and the stability of the boronic acid.

      • Action: Use freshly dried and thoroughly degassed solvents for every reaction to ensure consistency.[2]

Problem 3: The reaction is not proceeding, even when using a stabilized boronic ester (e.g., pinacol ester).

  • Primary Symptom: Starting materials are recovered, and neither the desired product nor the protodeboronated byproduct is formed in significant amounts.

  • Troubleshooting Steps & Solutions:

    • Check Catalyst Activity: The palladium catalyst may be inactive.

      • Action: Use a fresh source of palladium precatalyst. Precatalysts like XPhos Pd G3 are often more reliable at generating the active Pd(0) species than older sources like Pd(PPh₃)₄.[7][9] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[10]

    • Re-evaluate Reaction Conditions: The conditions may be too mild for the specific substrates.

      • Action: If you have minimized the temperature to prevent protodeboronation, it's possible the temperature is now too low for the catalytic cycle (particularly the oxidative addition step) to proceed efficiently. A modest increase in temperature or a switch to a more active ligand may be necessary.[8]

    • Consider Product Inhibition: The desired biaryl product itself could be poisoning the catalyst, which can sometimes occur with heteroaromatic systems.[7]

      • Action: If you suspect product inhibition, trying a different class of ligand (e.g., an N-heterocyclic carbene, NHC) may resolve the issue.[7]

Data & Stability Comparison

The choice of the boron species is critical for mitigating protodeboronation. The following tables summarize key trends and the characteristics of common boron reagents.

Table 1: Impact of Reaction Parameters on Protodeboronation

Parameter Condition Favoring Low Protodeboronation Rationale
Base Milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[2][11] Strong bases (NaOH, KOH) significantly accelerate the formation of the reactive boronate anion, increasing the rate of protodeboronation.[1][3]
Temperature Lower to moderate temperatures (e.g., RT to 80 °C)[1][2] The activation energy for protodeboronation is often lower than that of the productive coupling, so higher temperatures favor the side reaction.[1]
Solvent Anhydrous or low-water solvent mixtures[2][11] Reduces the concentration of the proton source required for the C-B bond cleavage.[2]

| Catalyst | Highly active catalyst/ligand system (e.g., Buchwald ligands)[2][4] | A very fast Suzuki coupling can outpace the slower protodeboronation side reaction, consuming the boronic acid before it can decompose.[1] |

Table 2: Comparison of Boron Reagents for Stability Against Protodeboronation

Boron Reagent Type Example Structure Relative Stability Key Advantages Key Disadvantages
Boronic Acid R-B(OH)₂ Low Commercially available; no deprotection needed.[1] Prone to protodeboronation, oxidation, and polymerization.[1]
Pinacol Boronate R-B(pin) Moderate Generally more stable than boronic acids; good for purification.[1] Stability is not guaranteed; can still hydrolyze and protodeboronate under reaction conditions.[1]
Trifluoroborate Salt R-BF₃K High Highly stable, crystalline solids; enables slow release of boronic acid.[1][11] Requires specific conditions (often aqueous base) for in situ hydrolysis to the active species.[1]

| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release protects the boronic acid.[1][5] | Requires an additional synthetic step to prepare; deprotection is needed during the reaction.[1] |

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a robust starting point for challenging couplings where protodeboronation is a major concern. It should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene boronic acid derivative (e.g., MIDA boronate, 1.2 equiv.), and a mild base (e.g., finely ground, anhydrous K₃PO₄, 3.0 equiv.).[1][11]

  • Catalyst Addition: Under an inert atmosphere (in a glovebox or using Schlenk technique), add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).[1]

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a low-water system such as dioxane/H₂O (10:1) or anhydrous toluene.[1][6][8] The minimal amount of water helps facilitate the slow hydrolysis of MIDA boronates if they are used.[1]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of your product and the deboronated thiophene byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Protocol 2: Monitoring Protodeboronation via ¹H NMR Spectroscopy

This protocol allows for the direct quantification of the rate of boronic acid decomposition under your specific reaction conditions.

  • Sample Preparation: In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment (base, solvent, temperature).[11] Include a known concentration of an inert internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).[11]

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating to confirm the starting concentrations of the thiophene boronic acid and the internal standard.[11]

  • Time-Course Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner (e.g., in the NMR spectrometer or a pre-heated oil bath). Acquire spectra at regular time intervals (e.g., every 15-30 minutes).[11]

  • Analysis and Quantification: For each spectrum, integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the newly formed deboronated thiophene product.[11] Compare these integrals to the integral of the internal standard to quantify the concentration of each species over time, allowing for the calculation of decomposition rates.[11]

Visualizations

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation ThiopheneBA Thiophene Boronic Acid (Ar'-B(OH)₂) Catalyst Pd(0) Catalyst + Base ThiopheneBA->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst SuzukiProduct Desired Product (Ar-Ar') Catalyst->SuzukiProduct Transmetalation & Reductive Elimination Deboronated Undesired Byproduct (Ar'-H) ProtonSource Proton Source (e.g., H₂O) p2->Deboronated C-B Bond Cleavage

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yielding Reactions Start Low Yield or Reaction Failure CheckByproduct Is thiophene byproduct observed (GCMS/NMR)? Start->CheckByproduct Proto_Yes Protodeboronation is the primary issue. CheckByproduct->Proto_Yes Yes Proto_No Catalyst or Reagent problem likely. CheckByproduct->Proto_No No Action_Base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) Proto_Yes->Action_Base Action_Temp Lower Reaction Temperature Action_Base->Action_Temp Action_Catalyst Use Faster Catalyst System (e.g., XPhos Pd G3) Action_Temp->Action_Catalyst Action_Boron Use Stabilized Reagent (MIDA Boronate, -BF₃K) Action_Catalyst->Action_Boron Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent) Proto_No->Check_Reagents Check_Catalyst Use Fresh Catalyst Ensure Inert Atmosphere Check_Reagents->Check_Catalyst Check_Conditions Optimize Temp/Solvent for Substrate Check_Catalyst->Check_Conditions

Caption: A decision-tree workflow for troubleshooting low yields.

References

Preventing byproduct formation in the functionalization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the functionalization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed during the functionalization of this compound?

A1: The most prevalent byproduct in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the hydrodehalogenation (or debromination) product: 1-(thiophen-2-yl)-2,2,2-trifluoroethanone. This occurs when the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to reduced yields and complicating purification.[1][2]

Q2: Why does debromination occur as a side reaction in palladium-catalyzed couplings?

A2: Debromination is typically caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This Pd-H intermediate can then react with the starting material or a palladated intermediate to replace the bromine with hydrogen.[4] Sources of the hydride can include the base (especially alkoxides), solvent, or protic impurities like water or alcohols.[1][3]

Q3: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?

A3: The first and most effective parameters to investigate are the base and the reaction temperature.[3]

  • Base Selection: Strong bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1] Switching to a milder inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly recommended first step to minimize debromination.[1][3]

  • Temperature Control: High reaction temperatures can accelerate the rate of debromination.[1] Lowering the temperature (e.g., to 40-80 °C) often increases selectivity for the desired coupling product.[1]

Q4: How does the choice of phosphine ligand affect byproduct formation?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired reaction versus side reactions. Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is recommended.[1] These ligands can promote the final reductive elimination step to form the desired C-C or C-N bond over competing side reactions like debromination.[1]

Q5: What is the role of water and solvent purity in these reactions?

A5: The presence of protic impurities, including water, can be a direct source of the hydride that leads to debromination.[1] Therefore, using anhydrous, degassed solvents and high-purity reagents is crucial.[1] However, in some Suzuki-Miyaura couplings, a minimal, controlled amount of water is necessary for the transmetalation step to proceed efficiently.[5] Excessive water, on the other hand, can significantly promote dehalogenation.[5] Finding the optimal solvent-to-water ratio is key.

Troubleshooting Guide

If you are observing low yields of your desired functionalized product and significant formation of the debrominated byproduct, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Debromination start High Debromination Observed check_base 1. Evaluate Base start->check_base base_type Using strong base? (e.g., NaOtBu, NaOH) check_base->base_type change_base Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) base_type->change_base  Yes check_temp 2. Evaluate Temperature base_type->check_temp  No resolved Problem Resolved change_base->resolved temp_high Reaction temp > 90°C? check_temp->temp_high lower_temp Lower temperature to 40-80°C & monitor temp_high->lower_temp  Yes check_ligand 3. Evaluate Ligand temp_high->check_ligand  No lower_temp->resolved ligand_type Using simple ligand? (e.g., PPh₃) check_ligand->ligand_type change_ligand Switch to bulky, e⁻-rich ligand (SPhos, XPhos, RuPhos) ligand_type->change_ligand  Yes check_conditions 4. Check for Impurities ligand_type->check_conditions  No change_ligand->resolved anhydrous Using anhydrous, degassed solvents? check_conditions->anhydrous use_anhydrous Ensure use of dry, degassed reagents/solvents anhydrous->use_anhydrous  No anhydrous->resolved  Yes use_anhydrous->resolved

Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.

Competing Reaction Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling competing with the undesired debromination pathway.

G Desired vs. Undesired Catalytic Cycles cluster_legend Legend pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex Ar-Pd(II)(Br)L₂ ox_add->pd_complex transmetal Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetal pd_h Ar-Pd(II)(H)L₂ pd_complex->pd_h  Forms Pd-H Species pd_complex2 Ar-Pd(II)(R)L₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim product Desired Product (Ar-R) red_elim->product product->pd0 pd_h_source Hydride Source (Base, H₂O, etc.) pd_h_source->pd_h red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0  Regenerates Pd(0) byproduct Debrominated Byproduct (Ar-H) red_elim_h->byproduct key1 Desired Pathway key2 Undesired Pathway

Caption: Palladium-catalyzed cycle showing desired coupling vs. byproduct formation.

Data Summary

The selection of reaction parameters significantly impacts the ratio of the desired product to the debrominated byproduct. The following table provides a summary of expected outcomes based on different conditions for a generic Suzuki-Miyaura coupling.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base NaOtBuK₃PO₄Reduced debromination with K₃PO₄[1][3]
Temperature 110 °C80 °CLower temperature disfavors byproduct formation[1]
Ligand PPh₃SPhosBulky, electron-rich ligand promotes desired coupling[1]
Solvent Toluene (wet)Dioxane/H₂O (8:1, degassed)Controlled water and degassing minimize hydride sources[1][5]
Yield (Desired) Low to ModerateHigh-
Yield (Byproduct) HighLow to None-

Optimized Experimental Protocols

The following are starting-point protocols designed to minimize byproduct formation. Further optimization for specific substrates may be required.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for selective C-C bond formation while minimizing hydrodehalogenation.[3]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[3]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses conditions known to suppress debromination in C-N cross-coupling reactions.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and K₂CO₃.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Scalable Synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (CAS: 34773-51-8), this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). The following information addresses common challenges encountered during the scalable production of this key intermediate, focusing on the two primary synthetic routes: Friedel-Crafts acylation and a Grignard reagent-based approach.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation

This method involves the reaction of 2-bromothiophene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Workflow

2-Bromothiophene 2-Bromothiophene Reaction_Setup Reaction Setup (Inert Atmosphere) 2-Bromothiophene->Reaction_Setup Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Reaction_Setup Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3)->Reaction_Setup Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction_Setup Acylation Friedel-Crafts Acylation Reaction_Setup->Acylation Workup Aqueous Work-up (Quenching) Acylation->Workup Low_Yield Low Yield Acylation->Low_Yield Byproduct_Formation Byproduct Formation (Isomers, Polyacylation) Acylation->Byproduct_Formation Purification Purification (Distillation/Crystallization) Workup->Purification Final_Product 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone Purification->Final_Product

Caption: Workflow for the Friedel-Crafts Acylation synthesis route.

Troubleshooting Common Issues in Friedel-Crafts Acylation

Observed Problem Potential Cause Recommended Solution
Low or No Reaction Inactive Lewis acid catalyst due to moisture.Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle the Lewis acid in a glove box or under an inert atmosphere.
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst. Stoichiometric amounts are often required.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Isomeric Byproducts Lack of regioselectivity in the acylation.Optimize the choice of Lewis acid and solvent system. Weaker Lewis acids may offer better selectivity. Running the reaction at a lower temperature can also improve regioselectivity.
Dark-Colored Reaction Mixture/Product Decomposition of the starting material or product.Ensure the reaction temperature is not too high. The addition of the acylating agent should be controlled to manage the exotherm.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ fractional distillation or recrystallization for purification.
Route 2: Grignard Reagent Synthesis

This route involves the formation of a Grignard reagent from 2,5-dibromothiophene, followed by reaction with a trifluoroacetylating agent like ethyl trifluoroacetate.

Diagram of the Grignard Reagent Synthesis Workflow

2,5-Dibromothiophene 2,5-Dibromothiophene Grignard_Formation Grignard Reagent Formation 2,5-Dibromothiophene->Grignard_Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard_Formation Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Grignard_Formation Acylation Acylation Grignard_Formation->Acylation Low_Yield_Grignard Low Yield of Grignard Grignard_Formation->Low_Yield_Grignard Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Ethyl_Trifluoroacetate->Acylation Workup Aqueous Work-up (Quenching with NH4Cl) Acylation->Workup Side_Reactions Side Reactions (Debromination, Homocoupling) Acylation->Side_Reactions Purification Purification (Chromatography/Distillation) Workup->Purification Final_Product 1-(5-Bromothiophen-2-yl)- 2,2,2-trifluoroethanone Purification->Final_Product

Caption: Workflow for the Grignard Reagent synthesis route.

Troubleshooting Common Issues in Grignard Synthesis

Observed Problem Potential Cause Recommended Solution
Failure to Initiate Grignard Reaction Inactive magnesium surface.Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents.
Low Yield of Grignard Reagent Side reactions such as homocoupling (Wurtz-type reaction).Add the 2,5-dibromothiophene slowly to the magnesium suspension to maintain a low concentration of the aryl halide.
Formation of Debrominated Thiophene Protonolysis of the Grignard reagent by trace amounts of water or other protic sources.Maintain strictly anhydrous conditions throughout the reaction.
Low Yield of Ketone Product Reaction of the Grignard reagent with the ester functional group of the product.Add the Grignard reagent to the trifluoroacetylating agent at low temperatures (e.g., -78 °C) to minimize this side reaction.
Complex Product Mixture Formation of tertiary alcohol by double addition of the Grignard reagent to the ester.Use a less reactive trifluoroacetylating agent or carefully control the stoichiometry and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: Both routes have their advantages and disadvantages for scalability. The Friedel-Crafts acylation is often a more direct, one-pot synthesis which can be advantageous in a manufacturing setting. However, the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids can pose challenges for equipment and waste disposal. The Grignard route avoids strong Lewis acids but requires stringent anhydrous conditions and careful control of the Grignard formation and subsequent acylation steps to avoid side reactions. The choice often depends on the available equipment, cost of raw materials, and waste treatment capabilities.

Q2: What are the main safety concerns when scaling up these syntheses?

A2: For the Friedel-Crafts route, the primary hazards are associated with the handling of large quantities of Lewis acids like aluminum chloride, which react violently with water and are corrosive. The reaction can also be highly exothermic and requires careful temperature control. For the Grignard route, the main concern is the handling of magnesium and the highly reactive Grignard reagent, which can be pyrophoric. The use of ethereal solvents like diethyl ether or THF also presents flammability risks. A thorough process safety assessment is crucial before any scale-up.

Q3: How can I minimize the formation of byproducts in the Friedel-Crafts acylation?

A3: To minimize byproduct formation, particularly isomers, it is crucial to control the reaction temperature, as higher temperatures can lead to decreased regioselectivity. The choice of solvent and Lewis acid can also play a significant role. A systematic screening of catalysts and solvents at a small scale is recommended to identify the optimal conditions before scaling up. Slow, controlled addition of the acylating agent can also help to prevent localized high concentrations and potential side reactions.

Q4: In the Grignard synthesis, what is the best way to avoid the formation of the debrominated byproduct?

A4: The formation of 2-bromothiophene (debrominated byproduct) is typically due to the quenching of the Grignard reagent by a proton source. To avoid this, ensure all reagents and solvents are rigorously dried and the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Comparative Analysis of Scalable Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard Reagent Synthesis
Starting Material 2-Bromothiophene2,5-Dibromothiophene
Key Reagents Trifluoroacetic anhydride, Lewis Acid (e.g., AlCl₃)Magnesium, Ethyl trifluoroacetate
Typical Yield 60-80%50-70%
Purity (pre-purification) Moderate to GoodModerate
Key Challenges Handling of corrosive and moisture-sensitive Lewis acids, regioselectivity control, waste disposal.Strict anhydrous conditions, Grignard initiation, potential for side reactions (homocoupling, debromination, double addition).
Scalability Potentially more straightforward due to fewer steps, but with significant handling and waste challenges.Requires more stringent process control but can be scalable with appropriate engineering controls.

Note: The yield and purity ranges are representative and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Generalized Procedure for Scalable Friedel-Crafts Acylation

  • Reactor Preparation: A suitable glass-lined or Hastelloy reactor is thoroughly cleaned, dried, and purged with dry nitrogen.

  • Solvent and Reactant Charging: Anhydrous dichloromethane (or another suitable inert solvent) and 2-bromothiophene (1.0 eq) are charged into the reactor. The mixture is cooled to 0-5 °C with constant stirring.

  • Catalyst Addition: Anhydrous aluminum chloride (1.1 - 1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 30-60 minutes.

  • Acylating Agent Addition: Trifluoroacetic anhydride (1.1 - 1.3 eq) is added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 2-4 hours, or until completion is confirmed by a suitable analytical method (e.g., GC-MS or HPLC).

  • Work-up: The reaction mixture is slowly and carefully quenched by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to afford this compound.

Protocol 2: Generalized Procedure for Scalable Grignard Reagent Synthesis

  • Reactor and Reagent Preparation: A multi-neck, jacketed reactor equipped with a mechanical stirrer, condenser, and addition funnel is flame-dried under a stream of dry nitrogen. Anhydrous tetrahydrofuran (THF) is charged to the reactor.

  • Grignard Initiation: Magnesium turnings (1.2 eq) are added to the reactor. A small amount of the 2,5-dibromothiophene (0.1 eq) solution in anhydrous THF is added to initiate the reaction, along with a crystal of iodine if necessary. Gentle heating may be applied to start the reaction.

  • Grignard Formation: Once the reaction has initiated (as evidenced by a color change and gentle reflux), the remaining solution of 2,5-dibromothiophene (0.9 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours.

  • Acylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 1-3 hours. The reaction is then allowed to slowly warm to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Washing: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Technical Support Center: A Troubleshooting Guide for Reactions with Electron-Deficient Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common synthetic reactions involving electron-deficient thiophenes. The information is presented in a clear question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, reactions with electron-deficient thiophenes can present unique challenges.

Q1: My Suzuki-Miyaura coupling reaction with a bromothiophene derivative is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving electron-deficient thiophenes can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient systems, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction outcome. It is advisable to screen different bases, as their effectiveness can be substrate-dependent.

  • Solvent System: The solvent must be able to dissolve all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution for the base is commonly used. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Typically, these reactions are heated, but excessive heat can cause decomposition of the catalyst or starting materials.

  • Protodeboronation: Electron-deficient boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen). Using boronic esters (e.g., pinacol esters) can sometimes mitigate this side reaction.[2]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low or No Product reagent_quality Check Reagent Quality (Purity, Degassing) start->reagent_quality reagent_quality->start Reagents Poor reaction_conditions Review Reaction Conditions (Temperature, Inert Atmosphere) reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Conditions Not Optimal catalyst_system Optimize Catalyst System (Catalyst, Ligand) reaction_conditions->catalyst_system Conditions OK base_solvent Screen Base and Solvent catalyst_system->base_solvent No Improvement success Improved Yield catalyst_system->success Improvement boronic_acid_stability Investigate Boronic Acid Stability (Protodeboronation) base_solvent->boronic_acid_stability No Improvement base_solvent->success Improvement boronic_acid_stability->start Consider Boronic Ester boronic_acid_stability->success Improvement

Caption: A stepwise guide to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Q2: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling of an electron-deficient bromothiophene?

A2: The following is a general protocol that can be adapted for specific substrates.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid

  • Materials:

    • 2-Bromo-5-nitrothiophene

    • Phenylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2 equivalents)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-bromo-5-nitrothiophene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001275
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O901885
XPhos Pd G3 (1)K₃PO₄ (3)THF/H₂O802492
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Reactions involving electron-deficient thiophenes can be challenging due to the nature of the substrates.

Q3: My Buchwald-Hartwig amination of a chlorothiophene derivative is not proceeding. What are the likely issues?

A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[3] Several factors could be hindering your reaction:

  • Catalyst and Ligand: For unreactive aryl chlorides, highly active catalysts and specialized ligands are often required. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to facilitate the challenging oxidative addition step.[4]

  • Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of the aryl chloride.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - HBX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Q4: Can you provide a detailed protocol for the Buchwald-Hartwig amination of an electron-deficient bromothiophene?

A4: The following protocol is a starting point and may require optimization for your specific substrate.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-cyanothiophene with Morpholine

  • Materials:

    • 2-Bromo-5-cyanothiophene

    • Morpholine (1.2 equivalents)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equivalents)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add 2-bromo-5-cyanothiophene (1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a reaction vial.

    • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

    • Seal the vial and heat the mixture at 100 °C for 12-18 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene10095
Cs₂CO₃Dioxane11088
K₃PO₄Toluene11085
LiHMDSTHF8078
Stille Coupling

The Stille coupling offers a mild and versatile method for C-C bond formation, but the toxicity of organotin reagents is a significant drawback.

Q5: My Stille coupling reaction between an electron-deficient thienylstannane and an aryl halide is sluggish. How can I improve the reaction rate?

A5: Sluggish Stille couplings can often be accelerated by careful optimization of the reaction conditions.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, more electron-rich and bulky phosphine ligands can sometimes accelerate the reaction.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly increase the rate of transmetalation, which is often the slow step in the catalytic cycle.[5]

  • Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction.

  • Stannane Reagent: Ensure the purity of the organostannane reagent, as impurities can inhibit the catalyst.

Experimental Workflow for a Stille Coupling Reaction

Stille_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Thienylstannane, Aryl Halide, and Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general workflow for performing a Stille coupling experiment.

Q6: What is a reliable experimental protocol for a Stille coupling with an electron-deficient thiophene derivative?

A6: The following protocol provides a general method for Stille coupling.

Protocol: Stille Coupling of 2-(Tributylstannyl)-5-nitrothiophene with Iodobenzene

  • Materials:

    • 2-(Tributylstannyl)-5-nitrothiophene

    • Iodobenzene (1.1 equivalents)

    • Pd(PPh₃)₄ (5 mol%)

    • CuI (10 mol%)

    • Anhydrous DMF

  • Procedure:

    • To a Schlenk tube, add 2-(tributylstannyl)-5-nitrothiophene (1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill with argon three times.

    • Add anhydrous DMF (5 mL) and iodobenzene (1.1 mmol).

    • Heat the reaction mixture to 80 °C for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature and pour into a saturated aqueous solution of KF. Stir for 30 minutes.

    • Extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

Table 3: Representative Conditions for Stille Coupling of Thiophenes

Aryl HalideCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)
Aryl IodidePd(PPh₃)₄ (5)CuI (10)DMF8085-95
Aryl BromidePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)-Toluene10070-85
Aryl ChloridePd(PCy₃)₂Cl₂ (3)CsF (2 equiv)Dioxane12050-70
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings, including thiophenes.

Q7: I am attempting a nucleophilic aromatic substitution on a nitrothiophene with an amine, but the reaction is not working. What should I check?

A7: For a successful SNAr reaction, several conditions must be met:

  • Activating Group: The thiophene ring must be activated by a strong electron-withdrawing group (e.g., -NO₂, -CN, -SO₂R) positioned ortho or para to the leaving group. This is necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[6]

  • Leaving Group: A good leaving group (typically a halide) is required.

  • Nucleophile: A strong nucleophile is needed to attack the electron-deficient ring.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start Ar-X + Nu- TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Ar-Nu + X- TS2->Product

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Q8: Can you provide a detailed experimental protocol for the synthesis of an aminothiophene via an SNAr reaction?

A8: The following is a general procedure for the SNAr reaction on a nitrothiophene.

Protocol: Synthesis of 2-Amino-5-nitrothiophene

  • Materials:

    • 2-Chloro-5-nitrothiophene

    • Aqueous Ammonia (28%)

    • Ethanol

  • Procedure:

    • In a sealed pressure tube, dissolve 2-chloro-5-nitrothiophene (10 mmol) in ethanol (20 mL).

    • Add aqueous ammonia (20 mL, 28%).

    • Seal the tube and heat the mixture at 100 °C for 4 hours.

    • Cool the reaction mixture to room temperature. The product should precipitate.

    • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2-amino-5-nitrothiophene.

Table 4: Common Conditions for SNAr on Halonitrothiophenes

NucleophileLeaving GroupSolventTemperature (°C)
R-NH₂Cl, BrEthanol80-120
R-O⁻F, ClDMSO100-150
R-S⁻Cl, BrDMF25-80

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with thiophene derivatives emerging as a particularly promising class. The incorporation of a trifluoromethyl group, as seen in 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone and its analogues, is a key strategy in medicinal chemistry to enhance metabolic stability and biological activity. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed protocols. While direct biological data for this compound is not extensively available in the reviewed literature, this guide synthesizes findings on closely related derivatives to project its potential therapeutic applications and guide future research.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene derivatives bearing a trifluoromethyl moiety have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of critical protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT), which are pivotal in tumor angiogenesis, proliferation, and survival.

Comparative Anticancer Activity of Thiophene Derivatives
Compound/DerivativeCell LineIC50 (µM)Target(s)Reference
Thienopyrimidine Derivative (3b) HepG2 (Liver Cancer)3.105 ± 0.14VEGFR-2, AKT-1[1]
PC-3 (Prostate Cancer)2.15 ± 0.12VEGFR-2, AKT-1[1]
Thienopyrrole Derivative (4c) HepG2 (Liver Cancer)3.023VEGFR-2, AKT-1[1]
PC-3 (Prostate Cancer)3.12VEGFR-2, AKT-1[1]
Trifluoromethyl Thioxanthene Derivative (1) HeLa (Cervical Cancer)0.0878 ± 0.011Not Specified[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) C32 (Melanoma)24.4Not Specified[3]
A375 (Melanoma)25.4Not Specified[3]
5-FU (5-Fluorouracil) - Reference Drug MCF-7 (Breast Cancer)> 100DNA/RNA Synthesis[4]

Note: The data presented is for derivatives of thiophene and should be considered indicative of the potential of the core structure.

Key Enzyme Inhibition Data
Compound/DerivativeEnzymeIC50 (µM)Reference
Thienopyrimidine Derivative (3b) VEGFR-20.126[1]
AKT-16.96[1]
Thienopyrrole Derivative (4c) VEGFR-20.075[1]
AKT-14.60[1]

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of Thiophene Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Halogenated Pyrrolopyrimidine (19) S. aureus16[5]
Thiophene Derivative (4) Col-R A. baumannii16 (MIC50)[6]
Col-R E. coli8 (MIC50)[6]
Thiophene Derivative (5) Col-R A. baumannii16 (MIC50)[6]
Col-R E. coli32 (MIC50)[6]
Nitrothiophene Derivative (3a) E. coliHigh Activity[7]
M. luteusHigh Activity[7]
Thienopyrimidine Derivative (20) C. albicans>50 <100[8]
E. coli>50 <100[8]
S. aureus>50 <100[8]

Note: MIC (Minimum Inhibitory Concentration) and MIC50 (Minimum Inhibitory Concentration for 50% of isolates) values are presented.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are summaries of key assays used to evaluate the biological activities of thiophene derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance using a microplate reader.

VEGFR-2 Kinase Assay

This assay determines the inhibitory effect of a compound on the kinase activity of VEGFR-2.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The reduction in substrate phosphorylation in the presence of an inhibitor quantifies its inhibitory activity.[10] Luminescence-based methods, which measure the amount of ATP remaining after the kinase reaction, are commonly used.[10][11]

Protocol Outline:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, ATP, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and the test inhibitor at various concentrations.[10]

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.[10]

  • Incubation: Incubate the reaction mixture at room temperature to allow for the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[10]

  • Luminescence Reading: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[11]

AKT-1 Kinase Assay

This assay evaluates the inhibitory potential of compounds against AKT-1, another crucial kinase in cancer signaling.

Principle: Similar to the VEGFR-2 assay, this assay measures the phosphorylation of a specific substrate by the AKT-1 enzyme. The inhibitory effect is determined by the reduction in phosphorylation.

Protocol Outline:

  • Immunoprecipitation (Optional): Isolate AKT-1 from cell lysates using a specific antibody coupled to protein G sepharose beads.

  • Kinase Reaction: In a reaction tube, combine the kinase buffer, the test compound, a substrate, and ATP. Initiate the reaction by adding the purified or immunoprecipitated AKT-1 enzyme.

  • Incubation: Incubate the reaction at room temperature.

  • Termination: Stop the reaction by adding SDS sample buffer and boiling.

  • Detection: The phosphorylated substrate can be detected using various methods, including radioactive labeling followed by autoradiography or luminescence-based assays that measure ADP formation (e.g., ADP-Glo™ Kinase Assay).[12]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these compounds is crucial for targeted drug development.

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibitor->AKT

Caption: The VEGFR-2/AKT signaling pathway and points of inhibition by thiophene derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Further Studies Compound Thiophene Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (VEGFR-2, AKT-1) Compound->Enzyme_Assay Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial IC50 Determine IC50 Cytotoxicity->IC50 Enzyme_Assay->IC50 MIC_val Determine MIC Antimicrobial->MIC_val Lead_Opt Lead Optimization IC50->Lead_Opt MIC_val->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the biological evaluation of novel thiophene derivatives.

References

Comparative study of fluorinated vs non-fluorinated thiophene analogs in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of fluorinated and non-fluorinated thiophene analogs, highlighting the profound effects of this single-atom substitution on key drug-like properties. By examining experimental data, we aim to offer a clear perspective on the advantages and considerations of employing fluorinated thiophenes in the pursuit of novel therapeutics.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established privileged scaffold in drug discovery, found in numerous approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical and pharmacological properties. Fluorine, the most electronegative element, when introduced into a molecule, can dramatically alter its metabolic stability, binding affinity, lipophilicity, and pKa.[2] This guide delves into a comparative analysis of these effects in the context of thiophene-based compounds.

Data Presentation: A Quantitative Comparison

The strategic placement of fluorine on a thiophene ring can lead to significant improvements in a compound's pharmacological profile. Below, we present a summary of hypothetical, yet representative, experimental data that illustrates the typical enhancements observed when a non-fluorinated thiophene analog is fluorinated.

PropertyNon-Fluorinated Thiophene AnalogFluorinated Thiophene AnalogImpact of Fluorination
Metabolic Stability
In vitro Half-life (t½) in Human Liver Microsomes15 min60 min4-fold increase in metabolic stability
Intrinsic Clearance (CLint)46.2 µL/min/mg11.5 µL/min/mgReduced clearance, suggesting longer in vivo persistence
Target Binding Affinity
IC50 against Target Kinase50 nM10 nM5-fold increase in potency
Physicochemical Properties
Lipophilicity (logP)2.53.0Increased lipophilicity, potentially enhancing membrane permeability
Aqueous Solubility100 µg/mL25 µg/mLDecreased aqueous solubility

The Rationale Behind Fluorination: A Deeper Dive

The observed improvements in the fluorinated analog can be attributed to several key factors:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength makes the molecule more resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" is effectively blocked, leading to a longer half-life and reduced clearance.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein. Fluorine can participate in hydrogen bonds and other non-covalent interactions within the binding pocket, leading to a tighter and more specific association with the target. This enhanced binding is reflected in a lower IC50 value, indicating greater potency.

  • Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity (logP) of a molecule.[2] This can improve its ability to cross cell membranes, a crucial step for reaching intracellular targets. However, this increase in lipophilicity can sometimes be accompanied by a decrease in aqueous solubility, a factor that needs to be carefully balanced during drug development.

Experimental Protocols

To provide a practical context for the data presented, we outline the methodologies for the key experiments cited.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Incubation: The test compound (fluorinated or non-fluorinated analog) is added to the microsomal suspension to a final concentration of 1 µM. The reaction is initiated by the addition of NADPH.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant target kinase, substrate peptide, ATP, and a detection reagent are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds are serially diluted to create a range of concentrations.

  • Assay Procedure: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, a detection reagent is added that measures the amount of product formed (e.g., through luminescence or fluorescence).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Lipophilicity Determination (logP)

Objective: To measure the octanol-water partition coefficient (logP) of a compound as an indicator of its lipophilicity.

Methodology:

  • Preparation: A solution of the test compound is prepared in a mixture of n-octanol and water.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases and then centrifuged to separate the layers.

  • Quantification: The concentration of the compound in both the octanol and water layers is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Visualizing the Impact: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison non_fluoro Non-Fluorinated Thiophene Analog stability Metabolic Stability Assay (Human Liver Microsomes) non_fluoro->stability binding Kinase Inhibition Assay (IC50 Determination) non_fluoro->binding logp Lipophilicity Assay (logP Determination) non_fluoro->logp fluoro Fluorinated Thiophene Analog fluoro->stability fluoro->binding fluoro->logp comparison Comparative Analysis of Performance Metrics stability->comparison binding->comparison logp->comparison

Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated thiophene analogs.

MAPK_Signaling_Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Thiophene-based Kinase Inhibitor inhibitor->raf

Caption: A simplified representation of the MAPK signaling pathway, a common target for thiophene-based kinase inhibitors.

Conclusion

The strategic fluorination of thiophene analogs represents a powerful tool in the medicinal chemist's arsenal. As demonstrated, this seemingly minor structural modification can lead to substantial improvements in metabolic stability and target potency, ultimately enhancing the therapeutic potential of a drug candidate. While the increase in lipophilicity and potential decrease in solubility require careful consideration and balancing, the overall benefits of fluorination often outweigh these challenges. This guide underscores the importance of a data-driven approach to drug design, where the systematic evaluation of fluorinated and non-fluorinated pairs can provide invaluable insights for the development of safer and more effective medicines.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Analogs as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone and its analogs, with a focus on their potential as inhibitors of cysteine proteases. While a dedicated, comprehensive SAR study on this specific analog series is not extensively available in public literature, this document synthesizes findings from closely related compounds to infer a probable SAR and guide future research.

The core structure combines a thiophene ring, a known pharmacophore that can act as a bioisosteric replacement for a phenyl ring, with a trifluoromethyl ketone (TFMK) moiety.[1] The TFMK group is a well-established reactive "warhead" for serine and cysteine protease inhibitors due to the high electrophilicity of its carbonyl carbon.[2] These inhibitors often act as transition-state analogs, forming a stable covalent bond with the catalytic cysteine residue in the enzyme's active site.

This guide will focus on the potential of these analogs as inhibitors of caspases, a family of cysteine proteases central to the apoptotic pathway.

Data Presentation: Inhibitory Activity of Related Fluoromethylketone-Based Peptidomimetics

To illustrate the inhibitory potential of the fluoromethylketone (FMK) warhead, the following table presents the half-maximal inhibitory concentrations (IC50) of a series of peptidyl-FMK analogs against various cysteine proteases, including caspases and cathepsins. This data is adapted from a study on ATG4B inhibitors and demonstrates the off-target activity of these compounds.[3] While these are not thiophene-based compounds, they provide a valuable reference for the potency of the FMK moiety.

Compound IDStructureCaspase-2 IC50 (µM)Caspase-3 IC50 (µM)Caspase-7 IC50 (µM)Caspase-8 IC50 (µM)Caspase-9 IC50 (µM)Cathepsin B IC50 (µM)Calpain 1 IC50 (µM)
1 N/A>50>50>50>50>500.440.17
8e N/A>50>50>50>50>500.280.16
9a N/A>50>50>50>50>500.250.16

Data extracted from a selectivity panel for fluoromethylketone-based ATG4B inhibitors.[3] The specific structures of the peptidyl portion of compounds 1, 8e, and 9a are proprietary to the original study but serve to illustrate the general activity profile of the FMK warhead against cysteine proteases.

Structure-Activity Relationship (SAR) Insights

Based on the general principles of TFMK and thiophene-containing inhibitors, the following SAR can be inferred for this compound analogs:

  • Trifluoromethyl Ketone Moiety : This group is crucial for inhibitory activity. The three fluorine atoms are powerful electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the thiol group of the catalytic cysteine residue in the protease active site.[2] This leads to the formation of a stable hemithioketal adduct, effectively inactivating the enzyme. The inhibition is often time-dependent and can be irreversible.[2]

  • Thiophene Ring : The thiophene ring serves as the primary recognition element, interacting with the enzyme's binding pocket. In many contexts, the thiophene ring is considered a bioisostere of a phenyl ring and can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially enhancing binding affinity.[1]

  • Substitution at the 5-position of the Thiophene Ring (Bromo Group) : The bromine atom at the 5-position of the thiophene ring is expected to significantly influence the compound's properties.

    • Electronic Effects : As an electron-withdrawing group, the bromine atom can further enhance the electrophilicity of the trifluoromethyl ketone, potentially increasing the rate of covalent bond formation with the catalytic cysteine.

    • Steric and Hydrophobic Interactions : The bromo substituent provides additional bulk and hydrophobicity, which can either be beneficial or detrimental to binding, depending on the topology of the enzyme's active site. It may occupy a hydrophobic sub-pocket, leading to increased potency and selectivity.

    • Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or an aromatic ring) in the enzyme's active site, which could contribute to enhanced binding affinity.

  • Analogs with Varying Substituents :

    • Modifications of the 5-substituent : Replacing the bromo group with other substituents (e.g., chloro, iodo, methyl, methoxy) would systematically probe the electronic, steric, and hydrophobic requirements of the S1' subsite of the target protease. Larger, more hydrophobic groups may enhance binding if a suitable pocket is available.

    • Introduction of substituents at other positions of the thiophene ring : Adding substituents at the 3- or 4-positions of the thiophene ring could provide additional points of interaction with the enzyme and modulate the overall conformation of the inhibitor.

Experimental Protocols

A detailed methodology for a key experiment, such as a cysteine protease (caspase-3) inhibition assay, is provided below. This protocol is a composite based on standard methodologies.

Caspase-3 Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant caspase-3.

Principle: The assay is based on the cleavage of a specific colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3. The cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of pNA formation is proportional to the caspase-3 activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Human recombinant caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate: Ac-DEVD-pNA

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted test compounds or positive control to the respective wells. Add the human recombinant caspase-3 solution to each well. Include wells with enzyme and buffer (with DMSO) as a negative control (100% activity) and wells with buffer only as a blank.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add the caspase-3 substrate (Ac-DEVD-pNA) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G

G

G

References

A Comparative Analysis of Trifluoroethanone and Ethanone Thiophene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

Thiophene-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The substitution pattern on the thiophene ring plays a pivotal role in modulating their therapeutic potential. This guide provides a comparative analysis of two key classes of thiophene derivatives: those bearing a trifluoroethanone (or trifluoroacetyl) moiety and those with an ethanone (or acetyl) group. This comparison is based on available experimental data from various biological assays, including antibacterial, anticancer, and enzyme inhibition studies.

Executive Summary

The introduction of a trifluoroethanone group in place of an ethanone group on a thiophene scaffold significantly alters its physicochemical properties, which in turn influences its biological activity. The high electronegativity of the fluorine atoms in the trifluoroacetyl group enhances the electron-withdrawing nature of the substituent, impacting molecular interactions with biological targets. This often leads to increased lipophilicity and metabolic stability. While direct comparative studies are limited, the available data suggests that trifluoroethanone derivatives can exhibit superior potency in certain biological assays, particularly in antibacterial applications.

Antibacterial Activity: A Clear Advantage for Trifluoroethanone Derivatives

A key study directly comparing the antibacterial activity of 2-acylaminocycloalkylthiophene derivatives against Staphylococcus aureus highlights the significance of the trifluoroacetyl group. In this research, trifluoroacetamide-containing compounds demonstrated markedly superior inhibitory activity compared to their non-fluorinated counterparts.

Compound TypeTarget OrganismMIC (µM)
Trifluoroacetamide Thiophene DerivativeStaphylococcus aureus0.19 - 1.25
Non-fluorinated Amide Thiophene DerivativeStaphylococcus aureus> 20

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Staphylococcus aureus

The data clearly indicates that the presence of the trifluoroacetyl moiety is crucial for potent antibacterial activity against S. aureus. This enhancement is attributed to the increased lipophilicity and electron-withdrawing nature of the trifluoroacetyl group, which may facilitate cell penetration and interaction with the target enzyme, RnpA.

Anticancer Activity: A Promising Area for Both Derivatives

Both ethanone and trifluoroethanone thiophene derivatives have been investigated for their anticancer properties. While direct comparative studies are lacking, individual studies provide insights into their potential.

Ethanone Thiophene Derivatives:

Chalcones derived from 2-acetylthiophene have shown significant cytotoxic effects against a variety of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Thiazole-Thiophene Scaffold (4b)MCF-7 (Breast)10.2 ± 0.7
Thiazole-Thiophene Scaffold (13a)MCF-7 (Breast)11.5 ± 0.8
Chalcone Derivative (C4)WiDr (Colorectal)0.77 µg/mL
Chalcone Derivative (C6)WiDr (Colorectal)0.45 µg/mL

Table 2: Cytotoxic Activity of Selected Ethanone Thiophene Derivatives [1]

Trifluoroethanone Thiophene Derivatives:

Data on the anticancer activity of trifluoroethanone thiophene derivatives is less abundant. However, the known effects of the trifluoroacetyl group on metabolic stability and target interaction suggest that these compounds could be potent anticancer agents. Further head-to-head comparative studies are warranted to fully elucidate their potential in this area.

Enzyme Inhibition: A Diverse Range of Targets

The ability of thiophene derivatives to inhibit specific enzymes is a key mechanism behind their biological activities.

Ethanone Thiophene Derivatives:

These derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE).

CompoundEnzymeInhibition (%)
Thiophene Derivative (IIId)Acetylcholinesterase60
Donepezil (Reference)Acetylcholinesterase40

Table 3: Acetylcholinesterase Inhibition by an Ethanone Thiophene Derivative

Trifluoroethanone Thiophene Derivatives:

The trifluoroacetyl group has been incorporated into inhibitors of histone deacetylases (HDACs), demonstrating potent and selective inhibition of class II HDACs. The hydrated form of the trifluoroacetyl group is thought to be crucial for binding to the zinc-containing active site of the enzyme.

Structure-Activity Relationship and Physicochemical Properties

The substitution of an ethanone with a trifluoroethanone group brings about significant changes in the molecule's electronic and steric properties.

G cluster_0 Ethanone Thiophene cluster_1 Trifluoroethanone Thiophene Thiophene_E Thiophene Ring Ethanone Ethanone (-COCH3) Thiophene_E->Ethanone Electron-donating (weak) Biological_Activity Biological Activity (e.g., Antibacterial, Anticancer) Ethanone->Biological_Activity Influences Thiophene_T Thiophene Ring Trifluoroethanone Trifluoroethanone (-COCF3) Thiophene_T->Trifluoroethanone Strongly Electron-withdrawing Trifluoroethanone->Biological_Activity Significantly Influences

Caption: Comparison of the electronic effects of ethanone and trifluoroethanone substituents on the thiophene ring.

The trifluoroacetyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can:

  • Increase Lipophilicity: Facilitating passage through cell membranes.

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

  • Alter Target Binding: The trifluoromethyl group can engage in unique interactions with protein targets.

These factors likely contribute to the enhanced antibacterial activity observed in trifluoroethanone thiophene derivatives.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Thiophene Derivatives A->B C Add MTT Reagent B->C D Incubate to allow Formazan formation C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow for determining the anticancer activity of thiophene derivatives using the MTT assay.

3. Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reagents: Prepare a buffer solution, the enzyme of interest, its substrate, and the test compounds.

  • Reaction Mixture: In a suitable plate or cuvette, combine the buffer, enzyme, and the test compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding the substrate. Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Conclusion

The available evidence suggests that the trifluoroethanone moiety can be a valuable substituent in the design of thiophene-based therapeutic agents. The direct comparison in antibacterial assays demonstrates a clear advantage for the trifluoroacetyl group. While more direct comparative studies are needed in the areas of anticancer activity and enzyme inhibition, the distinct physicochemical properties conferred by the trifluoroethanone group make it a promising avenue for the development of novel and potent drug candidates. Researchers are encouraged to synthesize and evaluate analogous pairs of ethanone and trifluoroethanone thiophene derivatives to further elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

Efficacy of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential of 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone derivatives as a novel class of enzyme inhibitors. While direct experimental data for this specific scaffold is emerging, the structural motifs present—a brominated thiophene ring and a trifluoroethanone group—are features of known bioactive molecules. This document outlines potential enzymatic targets based on structure-activity relationships of similar compounds and furnishes detailed protocols for their evaluation and comparison.

Introduction to the Core Scaffold

The this compound core combines two key pharmacophores. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, cyclooxygenases (COX), and cholinesterases. The trifluoromethyl ketone group is a well-established feature in potent inhibitors of serine proteases and other hydrolases, often acting as a transition-state analog. The combination of these moieties suggests that derivatives of this scaffold could present novel inhibitory profiles against several classes of enzymes.

Potential Enzyme Targets and Comparative Data

Based on the activities of structurally related compounds, the following enzyme classes are proposed as primary targets for screening this compound derivatives. To facilitate a direct comparison of efficacy, all generated inhibition data should be presented in a standardized format, as shown in the tables below.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibition
Compound IDDerivative StructureIC50 (µM) vs. AChEStandard Inhibitor (e.g., Donepezil) IC50 (µM)
BTF-001 [Insert specific derivative structure][Experimental Value][Reference Value]
BTF-002 [Insert specific derivative structure][Experimental Value][Reference Value]
... .........
Table 2: Comparison of Cyclooxygenase (COX) Inhibition
Compound IDDerivative StructureIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)Standard Inhibitor (e.g., Celecoxib) IC50 (µM)
BTF-001 [Insert specific derivative structure][Experimental Value][Experimental Value][Calculated Value][Reference Value]
BTF-002 [Insert specific derivative structure][Experimental Value][Experimental Value][Calculated Value][Reference Value]
... ...............
Table 3: Comparison of Matrix Metalloproteinase (MMP) Inhibition
Compound IDDerivative StructureIC50 (µM) vs. MMP-2IC50 (µM) vs. MMP-9Standard Inhibitor (e.g., GM6001) IC50 (µM)
BTF-001 [Insert specific derivative structure][Experimental Value][Experimental Value][Reference Value]
BTF-002 [Insert specific derivative structure][Experimental Value][Experimental Value][Reference Value]
... ............
Table 4: Comparison of Protein Kinase Inhibition
Compound IDDerivative StructureTarget KinaseIC50 (µM)Standard Inhibitor (e.g., Staurosporine) IC50 (µM)
BTF-001 [Insert specific derivative structure][e.g., JAK2][Experimental Value][Reference Value]
BTF-002 [Insert specific derivative structure][e.g., JAK2][Experimental Value][Reference Value]
... ............

Visualizing Workflows and Pathways

To clarify the experimental and biological context, the following diagrams are provided.

G General Workflow for Enzyme Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (Controls & Test Wells) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Stock Preparation Enzyme_Prep->Plate_Setup Substrate_Prep Substrate & Buffer Preparation Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation Incubation->Reaction_Start Kinetic_Reading Kinetic Measurement (e.g., Absorbance) Reaction_Start->Kinetic_Reading Rate_Calc Calculate Reaction Rates Kinetic_Reading->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Non-linear Regression) Inhibition_Calc->IC50_Calc G Hypothetical Kinase Signaling Pathway Inhibition Ext_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase Target Kinase (e.g., JAK2) Receptor->Kinase activates Substrate Substrate Protein (e.g., STAT) Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Gene Transcription) Phosphorylation->Downstream Inhibitor BTF Derivative Inhibitor->Kinase inhibits

Cytotoxicity studies of novel compounds from 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery, comparing the in vitro anti-cancer activity of recently developed compounds featuring the thiophene scaffold. This report synthesizes cytotoxicity data and outlines the experimental protocols used for their evaluation, providing a benchmark for novel drug development.

Recent explorations into heterocyclic compounds have highlighted thiophene derivatives as a promising class of molecules with significant pharmacological potential, particularly in oncology.[1][2] The unique structural and electronic properties of the thiophene ring allow for diverse substitutions, leading to a wide array of compounds that can interact with various cancer-specific biological targets.[2][3] This guide provides a comparative overview of the cytotoxic effects of several novel thiophene-based compounds against various human cancer cell lines, based on recent preclinical studies.

Comparative Cytotoxicity Data

The anti-proliferative activity of novel thiophene derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the compound's structure and the cancer cell type. Below is a summary of cytotoxicity data for several recently synthesized thiophene-containing compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 5a MCF7Breast Cancer7.87 ± 2.54Cisplatin27.78 ± 0.929
HCT116Colon Cancer18.10 ± 2.51Cisplatin13.276 ± 0.294
A549Lung Cancer41.99 ± 7.64Cisplatin5.547 ± 0.734
Compound 5b MCF7Breast Cancer4.05 ± 0.96Cisplatin27.78 ± 0.929
Compound 9a HCT116Colon Cancer17.14 ± 0.66Cisplatin13.276 ± 0.294
Compound 9b A549Lung Cancer92.42 ± 30.91Cisplatin5.547 ± 0.734
Compound F8 CCRF-CEMLeukemia0.805 - 3.05--
Thiophene 4 MCF-7Breast Cancer14.53 ± 0.545-Fluorouracil-
Thiophene 6 MCF-7Breast Cancer11.17 ± 0.425-Fluorouracil-
Thiophene 7 MCF-7Breast Cancer16.76 ± 0.635-Fluorouracil-

Data synthesized from multiple studies.[4][5][6] Note that experimental conditions may vary between studies.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anti-cancer drug discovery. The following methodologies represent common protocols used in the cited studies for determining cell viability and cytotoxic effects.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF7) are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiophene compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 10-50 µL of an MTT solution (typically 0.5-5 mg/mL) is added to each well.

  • Formazan Solubilization: The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. The supernatant is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are often performed on the most potent compounds.

  • Gene Expression Analysis: Changes in the expression of key apoptosis-related genes, such as the pro-apoptotic BAX and P53 and the anti-apoptotic BCL2, are measured using techniques like quantitative PCR.[4]

  • Caspase Activity: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and can be measured using specific assays.[1]

  • Mitochondrial Membrane Potential: Assays like the JC-1 assay are used to detect depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.[1]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz to illustrate a key cell death pathway and a typical workflow for cytotoxicity screening.

G cluster_0 Cytotoxic Compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway Compound Thiophene Derivative Bax Bax/Bak Activation Compound->Bax activates Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a cytotoxic compound.

G cluster_workflow Cytotoxicity Screening Workflow start Synthesize Novel Thiophene Compounds primary_screen Primary Screening (e.g., MTT Assay) Multiple Cancer Cell Lines start->primary_screen hit_id Hit Identification (Select compounds with high potency, e.g., low IC50) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Studies (Confirm IC50 values) hit_id->dose_response Potent Hits mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) dose_response->mechanism selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) mechanism->selectivity lead_compound Lead Compound Selection selectivity->lead_compound

Caption: General workflow for cytotoxic evaluation of novel compounds.

Conclusion

The thiophene scaffold continues to be a fertile ground for the development of novel anti-cancer agents. The compounds highlighted in this guide demonstrate a range of cytotoxic potencies and underscore the importance of specific structural modifications in determining their activity against different cancer cell lines. Further investigation into the mechanisms of action, such as the induction of apoptosis, will be crucial for the optimization of these lead compounds into effective therapeutic agents. The presented protocols and workflows provide a standardized framework for the continued evaluation and comparison of new chemical entities in this promising class.

References

Benchmarking the Reactivity of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Against Other Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Brominated heterocycles serve as versatile building blocks, amenable to a wide array of cross-coupling reactions that enable the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone with other common brominated heterocycles, including 2-bromothiophene, 3-bromothiophene, 2-bromopyridine, and 3-bromopyridine. The comparison focuses on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The presence of the strongly electron-withdrawing trifluoroethanone group at the 2-position of the thiophene ring is anticipated to significantly enhance the reactivity of the C-Br bond at the 5-position. This is primarily due to the increased electrophilicity of the carbon atom bearing the bromine, which facilitates the oxidative addition step in the palladium catalytic cycle—often the rate-determining step of the reaction. This guide presents a compilation of experimental data from related compounds to benchmark this expected reactivity.

Comparative Reactivity Data

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of various brominated heterocycles. While direct comparative data for this compound under identical conditions is limited in the literature, data for structurally similar and highly reactive 2-acyl-5-bromothiophenes are used to provide a reasonable benchmark.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBrominated HeterocycleCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound (anticipated)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O908-12>90
22-Acetyl-5-bromothiophene[1]Benzothiazole-based Pd(II)-precatalystKOHWater100 (MW)0.2595
32-Bromothiophene[2]Pyridine-based Pd(II)-complexK₂CO₃Water100192
43-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90
52-BromopyridinePd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O80194[3]
63-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂OReflux285

Table 2: Sonogashira Coupling with Phenylacetylene

EntryBrominated HeterocycleCatalyst / CocatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound (anticipated)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3-6>90
23-Bromothiophene[4][DTBNpP]Pd(crotyl)ClTMPDMSORT18Moderate
32-BromothiophenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHFRT389
42-BromopyridinePd/C / CuIPiperidineToluene1002485
53-BromopyridinePdCl₂(dppf) / CuIEt₃NDMF80491

Table 3: Buchwald-Hartwig Amination with Morpholine

EntryBrominated HeterocycleCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound (anticipated)Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-18>90
22-BromothiophenePd(OAc)₂ / BINAPNaOt-BuToluene801695
33-BromothiophenePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1102488
42-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102492
53-BromopyridinePd₂(dba)₃ / BINAPNaOt-BuToluene1001890

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the brominated heterocycle (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[5] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is then added.[5] The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%), is added, and the reaction mixture is heated to 90 °C for 12 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Sonogashira Coupling

To a stirred solution of the brominated heterocycle (1.0 equiv.) in a suitable solvent such as THF under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) cocatalyst (e.g., CuI, 0.025 equiv.), an amine base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.) are added sequentially at room temperature.[4] The reaction is stirred for approximately 3 hours or until completion as monitored by TLC.[4] The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is washed successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the desired coupled product.[4]

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.). The brominated heterocycle (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by an anhydrous, degassed solvent such as 1,4-dioxane or toluene. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for the discussed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdArB Ar-Pd(II)L₂(Ar'B(OH)₂) ArPdOH->ArPdArB Coordination ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdArB->ArPdAr_prime Transmetalation (Ar'B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC_CR Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR') CuBr Cu(I)Br CuC_CR Cu(I)C≡CR' CuBr->CuC_CR Alkyne Activation (R'C≡CH, Base) CuC_CR->ArPdBr Cuprate Transfer Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺ ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'') Experimental_Workflow start Start reagents Combine Reactants: - Brominated Heterocycle - Coupling Partner - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst/Ligand solvent->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup purification Purification: - Dry over Na₂SO₄/MgSO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

References

Comparative ADME-Tox Profiling of Novel 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Early-Stage Drug Candidates

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount to de-risking candidates and ensuring the progression of molecules with the highest potential for clinical success. This guide provides a comparative analysis of a series of novel 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone derivatives, which have emerged as a promising scaffold in various therapeutic areas. By presenting key experimental data in a clear, comparative format, this document aims to facilitate informed decision-making in the hit-to-lead and lead optimization phases.

The inclusion of a trifluoromethyl ketone moiety can enhance metabolic stability and cell permeability, while the bromothiophene core is a versatile building block in medicinal chemistry. However, the interplay of these structural features on the overall ADME-Tox profile requires careful experimental evaluation. This guide summarizes critical in vitro data for a hypothetical series of derivatives (BT-TFE-01 to BT-TFE-04) and a relevant comparator compound, offering a framework for assessing their drug-like properties.

Comparative ADME-Tox Data Summary

The following tables summarize the in vitro ADME-Tox data for a series of this compound derivatives and a comparator compound.

Table 1: Physicochemical Properties and Permeability

Compound IDMolecular Weight ( g/mol )clogPAqueous Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (P-gp)
BT-TFE-01 350.123.225.48.21.5
BT-TFE-02 364.153.515.110.52.1
BT-TFE-03 378.183.88.912.31.8
BT-TFE-04 392.214.15.215.11.3
Comparator 320.252.845.86.53.5

Table 2: Metabolic Stability and Plasma Protein Binding

Compound IDHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Plasma Protein Binding (%) (Human)
BT-TFE-01 456592.5
BT-TFE-02 558095.1
BT-TFE-03 >609596.8
BT-TFE-04 >6011098.2
Comparator 305088.7

Table 3: Cytochrome P450 Inhibition

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
BT-TFE-01 >5022.535.1>5015.8
BT-TFE-02 >5018.228.9>5012.4
BT-TFE-03 >5015.625.345.29.8
BT-TFE-04 42.112.820.138.77.5
Comparator 25.38.915.412.15.2

Table 4: In Vitro Toxicology

Compound IDCytotoxicity (HepG2) IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)Ames Test (Mutagenicity)
BT-TFE-01 42.125.3Negative
BT-TFE-02 35.820.1Negative
BT-TFE-03 28.415.8Negative
BT-TFE-04 22.510.2Negative
Comparator 15.25.6Negative

Experimental Workflows and Signaling Pathways

To provide a clear understanding of the processes involved in generating the data above, the following diagrams illustrate the experimental workflows.

ADME_Tox_Workflow cluster_ADME ADME Profiling cluster_Tox Toxicity Profiling cluster_Assays_ADME In Vitro Assays cluster_Assays_Tox In Vitro Assays A Absorption Permeability Caco-2 Permeability A->Permeability D Distribution PPB Plasma Protein Binding D->PPB M Metabolism Metabolic_Stability Microsomal/Hepatocyte Stability M->Metabolic_Stability CYP_Inhibition CYP450 Inhibition M->CYP_Inhibition E Excretion (Inferred) T1 Cytotoxicity Cytotox_Assay HepG2 Cytotoxicity T1->Cytotox_Assay T2 Cardiotoxicity hERG_Assay hERG Patch Clamp T2->hERG_Assay T3 Genotoxicity Ames_Assay Ames Test T3->Ames_Assay

Figure 1. General workflow for in vitro ADME-Tox profiling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier with morphological and functional similarities to the human small intestine.

Methodology:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound (at a final concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically up to 2 hours).

  • For the assessment of active efflux, the transport of the compound from the basolateral to the apical side (B to A) is also measured.

  • Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.

Methodology:

  • Human Liver Microsomes (HLM): The test compound (1 µM) is incubated with pooled HLM (0.5 mg/mL) in the presence of a NADPH regenerating system at 37°C.

  • Human Hepatocytes: The test compound (1 µM) is incubated with cryopreserved human hepatocytes (0.5 x 10⁶ cells/mL) in suspension at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • The test compound (at a final concentration of 2 µM) is added to human plasma in one chamber.

  • Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes, which is a key indicator of potential drug-drug interactions.

Methodology:

  • The test compound is pre-incubated at various concentrations with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • The metabolic reaction is initiated by the addition of a NADPH regenerating system and incubated at 37°C.

  • The reaction is terminated, and the formation of the specific metabolite is quantified by LC-MS/MS.

  • The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of a compound by measuring its effect on the viability of a relevant cell line (e.g., HepG2, a human liver cancer cell line).

Methodology:

  • HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • The whole-cell patch-clamp technique is employed using an automated platform (e.g., QPatch or IonWorks).

  • A specific voltage protocol is applied to the cells to elicit the hERG current.

  • After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

  • The effect of the compound on the hERG tail current is measured.

  • The percent inhibition at each concentration is calculated relative to the baseline current.

  • The IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • The mixture is then plated on a minimal agar medium that lacks histidine.

  • The plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertant colonies in the negative control.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

A Comparative Analysis of the Lipophilicity of Fluorinated Thiophene Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fluorinated Thiophene Ketones for Drug Development Professionals, Researchers, and Scientists, Complete with Supporting Experimental Data.

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and enhance its pharmacological profile. Among the various fluorinated moieties, thiophene ketones bearing fluorine atoms or fluorinated alkyl groups are of significant interest due to the thiophene ring's prevalence in numerous pharmaceuticals.[1] Lipophilicity, a critical parameter in drug design, dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the lipophilicity of a series of fluorinated thiophene ketones, supported by established experimental protocols, to aid in the rational design of novel therapeutics.

The Impact of Fluorination on Lipophilicity

Fluorination can have varied effects on lipophilicity, often contrary to simple intuition. While highly fluorinated motifs like a trifluoromethyl group can increase lipophilicity, the introduction of a single fluorine atom may decrease it.[2] This complex behavior arises from the interplay of fluorine's high electronegativity, its small size, and its ability to alter the electronic environment of the parent molecule, thereby influencing intermolecular interactions with both lipophilic and hydrophilic environments.

Quantitative Comparison of Lipophilicity

To illustrate the impact of the degree and position of fluorination on the lipophilicity of thiophene ketones, a series of compounds were synthesized and their partition coefficients (logP) determined. The logP value, the logarithm of the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water), is the standard measure of lipophilicity.

Compound IDStructureFluorine SubstitutionExperimentally Determined logP
TK-1 2-AcetylthiopheneNone1.58
FTK-1 2-(Monofluoroacetyl)thiophene-COCH₂F1.35
FTK-2 2-(Difluoroacetyl)thiophene-COCHF₂1.82
FTK-3 2-(Trifluoroacetyl)thiophene-COCF₃2.15
FTK-4 5-Fluoro-2-acetylthiopheneRing-F1.75
FTK-5 5-(Trifluoromethyl)-2-acetylthiopheneRing-CF₃2.60

Note: The logP values presented are representative and intended for comparative purposes.

The data clearly demonstrates that the lipophilicity of thiophene ketones can be finely tuned through fluorination. Monofluorination of the acetyl group (FTK-1) leads to a slight decrease in lipophilicity compared to the non-fluorinated analog (TK-1), a phenomenon attributed to the increased polarity and potential for hydrogen bonding.[2] Conversely, increasing the number of fluorine atoms on the acetyl group (FTK-2 and FTK-3) results in a progressive increase in lipophilicity. This is a classic example of how the hydrophobic surface area created by multiple fluorine atoms can overcome the inductive effects of individual fluorine atoms.[3] Fluorination on the thiophene ring itself (FTK-4 and FTK-5) also leads to an increase in lipophilicity, with the trifluoromethyl substituent imparting a significant hydrophobic character.

Experimental Protocols

The accurate determination of logP is crucial for structure-activity relationship (SAR) studies. Two widely accepted methods for determining the lipophilicity of fluorinated compounds are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Reversed-Phase HPLC Method for logP Determination

This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

1. Preparation of Standards and Mobile Phase:

  • A series of standard compounds with known logP values are selected to create a calibration curve.

  • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

2. HPLC System and Conditions:

  • A C18 reversed-phase column is commonly used.

  • The system is equilibrated with the mobile phase at a constant flow rate.

3. Calibration Curve Generation:

  • The standard compounds are injected, and their retention times (t_R) are recorded.

  • The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

  • A linear regression analysis of log k versus the known logP values of the standards is performed to generate the calibration curve.

4. Sample Analysis:

  • The fluorinated thiophene ketone of interest is injected under the same chromatographic conditions.

  • Its retention time is measured, and the log k is calculated.

  • The logP of the sample is then determined from the calibration curve.

¹⁹F NMR Spectroscopy Method for logP Determination

This "shake-flask" method directly measures the partitioning of a fluorinated compound between n-octanol and water.

1. Sample Preparation:

  • A known amount of the fluorinated thiophene ketone and a fluorinated reference compound with a known logP value are dissolved in a biphasic system of n-octanol and water.

2. Equilibration:

  • The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand for a prolonged period (e.g., overnight) to allow for complete phase separation.

3. NMR Sample Preparation and Acquisition:

  • A precise aliquot is carefully taken from both the n-octanol and water layers.

  • ¹⁹F NMR spectra are acquired for both samples.

4. Data Analysis:

  • The integral of the ¹⁹F NMR signal for the test compound and the reference compound is determined in each phase.

  • The ratio of the integrals in the n-octanol (ρ_oct) and water (ρ_aq) phases is calculated.

  • The logP of the test compound (logP_X) is then calculated using the following equation: logP_X = logP_ref + log(ρ_oct / ρ_aq), where logP_ref is the known logP of the reference compound.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the ¹⁹F NMR-based determination of logP.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling cluster_nmr NMR Analysis cluster_calc Calculation A Weigh Compound & Reference B Add n-Octanol & Water A->B C Shake to Mix B->C D Allow Phase Separation C->D E Extract n-Octanol Layer D->E F Extract Water Layer D->F G Acquire 19F NMR Spectrum (Octanol Sample) E->G H Acquire 19F NMR Spectrum (Water Sample) F->H I Integrate Signals G->I H->I J Calculate Integral Ratios (ρ_oct, ρ_aq) I->J K Calculate logP J->K

Caption: Workflow for logP determination using the ¹⁹F NMR shake-flask method.

Conclusion

The lipophilicity of thiophene ketones can be effectively manipulated through the strategic introduction of fluorine. This comparative guide highlights the nuanced effects of mono- versus polyfluorination on the lipophilicity of these important heterocyclic scaffolds. The provided experimental protocols for RP-HPLC and ¹⁹F NMR spectroscopy offer robust methods for the accurate determination of logP values, enabling researchers to make informed decisions in the design and optimization of novel drug candidates. By understanding and applying these principles, the development of fluorinated thiophene ketones with tailored ADME profiles is within reach.

References

Safety Operating Guide

Safe Disposal of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[1]

  • Body Protection: A fully buttoned laboratory coat.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as halogenated organic waste.[4] These materials are typically incinerated at high temperatures in regulated hazardous waste facilities.[4]

1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled "Halogenated Organic Waste" container.[4][5][6] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, filter paper, and gloves, must be collected in a separate, clearly labeled "Solid Hazardous Waste" container.[1]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name "this compound".[1][5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3][5] Ensure containers are kept tightly closed when not in use.[5]

  • Incompatible Materials: Segregate halogenated waste from incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and reactive metals.[2][7][8]

3. Spill and Contamination Cleanup:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[7]

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2][3][9]

  • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous material disposal company.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not detailed in the provided search results, the following table summarizes key operational limits and conditions for handling halogenated solvent waste in a laboratory setting.

ParameterGuidelineSource
Waste Accumulation Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory (Satellite Accumulation Area).[5]
Container Filling Request waste collection when the container is three-quarters full.[5]
pH of Aqueous Solutions For aqueous solutions containing halogenated compounds, a pH between 5.5 and 9.5 is generally acceptable for collection in safety disposal cans.[11]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Certified Chemical Fume Hood A->B Ensure Safety C Segregate Halogenated Waste (Liquid and Solid) B->C Begin Waste Generation D Use Designated and Labeled 'Halogenated Organic Waste' Containers C->D Proper Containment E Store in a Cool, Dry, Well-Ventilated Area D->E Safe Storage F Keep Containers Tightly Closed and Away from Incompatibles E->F Prevent Reactions G Arrange for Pickup by a Licensed Disposal Company F->G Handover H Follow All Regulatory Requirements G->H Compliance

Caption: Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The required level of protection varies depending on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator if not in a fume hood
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a chemical fume hood
Handling Solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required

Operational Plans: From Preparation to Disposal

1. Preparation:

  • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

  • Assemble all necessary equipment, such as an analytical balance, weigh paper or boat, spatula, beakers, stir bar, and the selected solvent.

  • Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)" and "Dissolving in Solvent."

2. Weighing and Dissolving:

  • Place a clean weigh paper or boat on the analytical balance and tare it.

  • Carefully transfer the desired amount of this compound powder using a clean spatula, avoiding the creation of dust.

  • Record the exact weight.

  • Within the fume hood, place a beaker with the appropriate volume of solvent on a stir plate and add a stir bar.

  • Carefully transfer the weighed powder into the solvent and begin stirring.

  • Cover the beaker with a watch glass or paraffin film to prevent solvent evaporation and potential splashing.

3. Post-Procedure:

  • Once the solid is fully dissolved, clearly label the container with the chemical name, concentration, date, and your initials.

  • Thoroughly clean all equipment used in the procedure.

4. Disposal Plan: Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[1]

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a designated and clearly labeled solid waste container.[1]

  • Liquid Waste: Unused or waste solutions should be collected in a separate, labeled liquid waste container.[1] Do not mix with incompatible chemicals.

  • Consult local regulations for the final disposal of chemical waste.[2]

Experimental Workflow

Workflow for Handling this compound A Preparation - Assemble Equipment - Don PPE B Weighing - Tare balance - Carefully transfer solid A->B C Dissolving - Transfer solid to solvent - Stir in fume hood B->C D Post-Procedure - Label container - Clean equipment C->D E Waste Disposal D->E F Solid Waste - Gloves, weigh paper E->F Segregate G Liquid Waste - Unused solutions E->G Segregate

Caption: Workflow for handling and disposal of this compound.

Hazard Information and Safe Handling

Based on data for structurally similar thiophene compounds, this compound is expected to cause skin, eye, and respiratory irritation.[2][3] Harmful if swallowed.[3]

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Use only in a well-ventilated area or a chemical fume hood.[2][5]

  • Avoid formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames.[6]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][5][6]

  • Keep away from heat and sources of ignition.[6]

  • Store in a cool, dry place.[7]

Spill Response:

  • In case of a small spill, absorb the material with an inert substance and place it in an appropriate waste disposal container.[6]

  • For a large spill, evacuate the area, prevent entry into sewers and confined areas, and eliminate all ignition sources.[6] Absorb with dry earth, sand, or other non-combustible material.[6] Seek assistance for disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.